GTx-007
Description
What is Andarine?
Andarine, also known as GTx-007 S-4, S-40503, and 8, is a specific Non-steroidal Androgen Receptor (AR) antagonist with Ki of 4 nM, a tissue-selective drug to anabolic organs.
Andarine is an orally active partial agonist of androgen receptors. It is a SARM designed to treat Osteoporosis as well as muscle degeneration.
SARMs (selective androgen receptor modifiers) are medications that can bind to the androgen receptor (AR), which is testosterone's principal source of action.
In the beginning, Andarine was described as the perfect SARM due to its excellent oral bioavailability and bone and muscle-building effects (studied on animals).
The United States and marine and other SARMs are only utilized for research and medical testing to determine the drug's effectiveness.
The biological activity of Andarine
Andarine is not as effective in its anabolic and anabolic effects as other SARMs. Andarine has potent and efficient anabolic effects and causes an increase in growth rate in the prostate, seminal vesicles and levator ani muscles with an ED50 that is 0.43 mg/day. 0.55 mg/day, or 0.14 mg/day according to. Andarine reduced prostate weight, with similar effectiveness to finasteride but without causing any decrease in muscle mass or anti-androgenic negative effects. Andarine exhibits a pharmacological effect that is selective to tissue and dramatically reduces the weight of the prostate to 79.4 percent, with a dosage of 0.5 mg/day in rats that are not damaged. Andarine (this compound) can be used to block dihydrotestosterone's binding to its receptors in the prostate gland. However, its partial agonist actions at androgen receptors eliminate the negative reactions associated with anti-androgenic medications traditionally used in treating BPH.
The mechanism of action Andarine
Andarine has a high affinity to the estrogen receptor (AR) and consequently mimics testosterone's effects. However, its effects are more effective in bones and muscles than in reproductive organs.
Potential Applications of Andarine
1.) Could Increase Muscle Mass
When given to castrated rats for four weeks, Andarine increased muscle weight as markedly as DHT (dihydrotestosterone).
Twelve weeks after the castration, Andarine has recovered an enviable muscle (muscle) weight in rats.
2.) Could increase bone strength and fight Osteoporosis
Andarine enhanced bone strength and density in male castrated rats and women whose ovaries have been removed (this is a standard animal model for Osteoporosis).
Andarine can be particularly useful in the case of Osteoporosis since, aside from increasing the density of bones, it enhances the strength of muscles which could decrease the chance of falling and fractures.
3) Fat Loss
In female rats where ovaries were removed, aside from enhancing bone strength, Andarine also reduced body fat.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVTLGIDOACBJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193187 | |
| Record name | Andarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401900-40-1 | |
| Record name | Andarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Andarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Andarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 401900-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comparative Analysis of the Developmental Trajectories of Enobosarm (GTx-024) and GTx-007
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects. This technical guide provides a comprehensive comparison of the development of two prominent nonsteroidal SARMs originating from the same discovery program at GTx, Inc.: enobosarm (GTx-024) and its predecessor, GTx-007 (andarine). While both compounds demonstrated promise in early preclinical studies, their developmental paths diverged significantly. Enobosarm has progressed through extensive clinical evaluation for multiple indications and remains under active investigation. In contrast, the development of this compound was halted, reportedly due to the emergence of adverse visual effects in early clinical trials. This guide delves into the preclinical and clinical data, experimental methodologies, and underlying signaling pathways to provide a detailed comparative analysis for researchers and drug development professionals.
Introduction
The androgen receptor (AR) is a crucial mediator of the anabolic and androgenic effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). While steroidal androgens have therapeutic applications, their use is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects.[1] The development of nonsteroidal SARMs was driven by the goal of dissociating the anabolic effects on muscle and bone from the androgenic effects on tissues such as the prostate and skin.[1]
GTx, Inc. was a key player in the development of a portfolio of SARM candidates. Among these, this compound (andarine) was one of the first to enter clinical development.[2] Subsequently, enobosarm (GTx-024), a structurally related analogue, emerged as a lead candidate with a more favorable preclinical profile and has since been the subject of numerous clinical trials.[3] This guide will dissect the developmental journeys of these two molecules, providing a technical comparison of their pharmacological profiles and clinical trajectories.
Comparative Data
Pharmacokinetic Properties
A comparative summary of the pharmacokinetic parameters of enobosarm and this compound is presented below. Enobosarm exhibits a longer half-life in humans compared to the shorter half-life of this compound observed in animals, a factor that likely contributed to its selection for further development.
| Parameter | Enobosarm (GTx-024) | This compound (Andarine) |
| Bioavailability (oral, rats) | 100%[3] | High (rapidly absorbed)[4] |
| Elimination Half-life (humans) | 14-24 hours[3] | ~4 hours (in animals)[4] |
| Metabolism | CYP3A4, UGT1A1, UGT2B7[3] | Information not readily available |
| Excretion (rats) | Feces (70%), Urine (21-25%)[3] | Information not readily available |
| Peak Plasma Levels (animals) | Median 1.0 hours[3] | 48-84 minutes[4] |
Preclinical Efficacy: Anabolic vs. Androgenic Activity
Preclinical studies in rodent models were crucial in establishing the tissue-selective properties of both compounds. The Hershberger assay in castrated rats is a standard method to assess the anabolic (levator ani muscle weight) and androgenic (prostate and seminal vesicle weight) effects of SARMs.
| Model | Compound | Dose | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate Weight) | Reference |
| Castrated Male Rats | This compound (S-4) | 0.5 mg/day | 101% of intact control | 32.5% of intact control | [2] |
| Intact Male Rats | This compound (S-4) | 0.5 mg/day | Non-significant increase | Reduced to 79.4% of control | [2] |
| Orchidectomized Rats | Enobosarm (GTx-024) | Not specified | Equivalent to DHT | Limited effects | [5] |
Clinical Efficacy of Enobosarm (GTx-024)
Enobosarm has been evaluated in numerous clinical trials for various indications. A selection of key efficacy data is summarized below.
| Indication | Phase | Dose | Primary Outcome Measure | Key Finding | Reference |
| Cancer Cachexia | II | 1 mg, 3 mg/day | Total Lean Body Mass (LBM) | Significant increase in LBM at both doses.[4] | [4] |
| Healthy Elderly & Postmenopausal Women | II | 0.1, 0.3, 1, 3 mg/day | Total Lean Body Mass (LBM) | Dose-dependent increase in LBM; significant at 3 mg.[1] | [1] |
| Stress Urinary Incontinence | II | Not specified | Change in SUI episodes | Failed to meet primary endpoint.[6] | [6] |
| Obesity (with GLP-1 RA) | IIb | 3 mg, 6 mg/day | Total Lean Body Mass (LBM) | Significantly preserved LBM compared to placebo.[7] | [7] |
Experimental Protocols
Hershberger Bioassay for SARM Evaluation
The Hershberger bioassay is a standardized in vivo assay to screen for androgenic and antiandrogenic activity.[8][9]
-
Animal Model: Peripubertal male rats are castrated to create an androgen-deficient baseline.
-
Treatment: Animals are treated with the test compound (e.g., this compound or enobosarm) with or without a reference androgen like testosterone propionate (B1217596) (TP) for a defined period, typically 10 consecutive days.[10]
-
Endpoints: At the end of the treatment period, specific androgen-responsive tissues are excised and weighed. These include:
-
Anabolic tissues: Levator ani-bulbocavernosus (LABC) muscle.
-
Androgenic tissues: Ventral prostate (VP), seminal vesicles (SV) plus coagulating glands, Cowper's glands (COW), and glans penis (GP).[9]
-
-
Analysis: The weights of these tissues are compared between treatment groups and controls to determine the anabolic and androgenic potential of the test compound. A significant increase in the weight of at least two of the five tissues indicates a positive response.[10]
Stair Climb Power Test
The stair climb power test is a functional assessment used in clinical trials to measure lower body strength and power.[11][12][13]
-
Apparatus: A standardized staircase, typically with 12 steps, and an electronic timing system.[11]
-
Procedure:
-
Participants are instructed to ascend the flight of stairs as quickly as possible without using handrails for support, unless necessary for safety.
-
The time taken to ascend the stairs is measured precisely using the timing system.
-
The test can be performed unloaded (USCP) or with a specified load (LSCP).[11]
-
-
Calculation of Power: Stair climb power is calculated using the following formula:
-
Power (Watts) = (Body Mass (kg) × Gravitational Acceleration (9.8 m/s²) × Total Stair Height (m)) / Time (s)[14]
-
-
Endpoint: The change in stair climb power from baseline is used as a measure of improved physical function.
Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass
DXA is a widely used and validated technique for measuring body composition in clinical trials.[15][16][17]
-
Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral content, fat mass, and lean soft tissue.[18]
-
Procedure: The participant lies on a scanner bed while the DXA machine scans the entire body or specific regions of interest. The procedure is non-invasive and involves a very low dose of radiation.[18]
-
Data Acquisition: The scanner measures the attenuation of the X-ray beams as they pass through the body, allowing for the quantification of the different tissue components.
-
Endpoint: Total lean body mass (LBM) or appendicular lean mass (ALM) is the primary outcome measure for assessing the anabolic effects of SARMs on muscle.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Both enobosarm and this compound exert their effects by binding to and activating the androgen receptor. However, their tissue-selective actions are thought to arise from differential recruitment of co-activator and co-repressor proteins, leading to tissue-specific gene expression.
Preclinical SARM Development Workflow
The preclinical development of SARMs like enobosarm and this compound follows a structured workflow to assess their efficacy and safety before advancing to clinical trials.
Clinical Trial Workflow for a SARM in Cancer Cachexia
The clinical development of a SARM for an indication like cancer cachexia involves a multi-phase process to establish safety and efficacy.
Discussion and Conclusion
The divergent developmental paths of enobosarm (GTx-024) and this compound highlight the critical importance of a thorough preclinical and early clinical characterization of drug candidates. While both compounds demonstrated promising tissue selectivity in preclinical models, the emergence of visual disturbances with this compound in early human trials led to its discontinuation.[2][4] This underscores the potential for unforeseen off-target effects that may not be apparent in animal models.
Enobosarm, with its more favorable safety profile and longer half-life, has undergone extensive clinical investigation.[3] While it has shown consistent and significant effects on increasing lean body mass in various populations, the translation of this anabolic effect into improved physical function has been a key challenge, as evidenced by the failure to meet the co-primary endpoint of stair climb power in the pivotal POWER trials for cancer cachexia.[19] Nevertheless, enobosarm continues to be evaluated for other indications, including in combination with GLP-1 receptor agonists for obesity and for certain types of breast cancer, demonstrating the ongoing scientific and clinical interest in this SARM.[7]
References
- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andarine - Wikipedia [en.wikipedia.org]
- 3. Enobosarm - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | HE2B | moodle | isek |: Log in to the site [myisek.he2b.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Dual energy X‐ray absorptiometry: gold standard for muscle mass? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Body composition with dual energy X-ray absorptiometry: from basics to new tools - Messina - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 17. Dual-energy X-ray absorptiometry - Wikipedia [en.wikipedia.org]
- 18. Estimation of Lean Soft Tissue by Dual-Energy X-Ray Absorptiometry as a Surrogate for Muscle Mass in Health, Obesity, and Sarcopenia | Springer Nature Experiments [experiments.springernature.com]
- 19. Selective Androgen Receptor Modulators Combined with Treadmill Exercise Have No Bone Benefit in Healthy Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
GTx-007: A Technical Guide to its Androgen Receptor Binding Affinity and Associated Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the androgen receptor (AR) binding characteristics of GTx-007, a non-steroidal selective androgen receptor modulator (SARM). This document details the quantitative binding affinity of this compound, the experimental protocols for its determination, and the associated androgen receptor signaling pathways.
Core Quantitative Data
This compound exhibits a high binding affinity for the androgen receptor. The key quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.
| Compound | Parameter | Value | Receptor |
| This compound (S-4) | Ki | 4 nM | Androgen Receptor (AR) |
This low nanomolar Ki value indicates a potent interaction between this compound and the androgen receptor, classifying it as a high-affinity ligand.[1]
Mechanism of Action
This compound is characterized as an orally active, non-steroidal selective androgen receptor modulator and a partial agonist.[1] Its tissue-selective nature allows it to mimic the anabolic effects of testosterone (B1683101) in muscle and bone while having a reduced impact on androgenic tissues like the prostate.[2] In preclinical models, this compound has been shown to competitively inhibit the binding of dihydrotestosterone (B1667394) (DHT) to the androgen receptor.
Experimental Protocols: Determination of Androgen Receptor Binding Affinity
The determination of the Ki value for this compound is typically achieved through a competitive radioligand binding assay. While the specific protocol for this compound's initial characterization is not publicly detailed, the following represents a standard methodology employed in the field for assessing the binding affinity of compounds to the androgen receptor.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the androgen receptor.
1. Materials and Reagents:
-
Receptor Source: Cytosol preparations from tissues expressing high levels of the androgen receptor, such as the rat prostate, or recombinant human androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled R1881 or dihydrotestosterone) to determine the level of non-specific binding of the radioligand.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding activity.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
2. Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand. This is commonly achieved through filtration, where the receptor-ligand complexes are captured on a filter membrane, while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Androgen Receptor Signaling Pathways
The binding of this compound to the androgen receptor initiates a cascade of molecular events that ultimately lead to changes in gene expression. There are two primary signaling pathways for the androgen receptor: the classical (genomic) and non-classical (non-genomic) pathways.
Classical Androgen Receptor Signaling Pathway
The classical pathway involves the translocation of the androgen-AR complex to the nucleus and direct binding to DNA to regulate gene transcription.
Caption: The classical androgen receptor signaling pathway.
Non-Classical Androgen Receptor Signaling Pathway
The non-classical pathway involves the rapid activation of cytoplasmic signaling cascades that do not require direct binding of the androgen-AR complex to DNA.
References
The Pharmacokinetics of GTx-007 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] Developed by GTX, Inc., it was investigated for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy.[3] As a SARM, this compound is designed to selectively bind to androgen receptors (AR) in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues like the prostate.[3] This document provides a comprehensive overview of the preclinical pharmacokinetics of this compound in animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflow.
Core Data Presentation
The pharmacokinetic profile of this compound has been characterized in male Sprague-Dawley rats, revealing rapid absorption and slow clearance.[2] The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration at various dose levels.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Intravenous Administration [2]
| Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) |
| 0.5 | 2.1 | 0.448 | 2.6 |
| 1 | 1.8 | 0.448 | 3.3 |
| 10 | 1.0 | 0.448 | 5.3 |
| 30 | 1.2 | 0.448 | 4.2 |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Oral Administration [2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| 1 | 225 | 1.0 | 1350 | 100 |
| 10 | 2100 | 2.0 | 22500 | 94 |
| 30 | 7500 | 4.0 | 105000 | 70 |
Experimental Protocols
The following section details the methodology employed in a key pharmacokinetic study of this compound in an animal model.
Pharmacokinetic Study of this compound in Male Sprague-Dawley Rats[2]
-
Animal Model:
-
Thirty-five male Sprague-Dawley rats, weighing approximately 250 g, were utilized for the study.
-
Animals were randomly assigned to one of seven treatment groups.
-
-
Drug Administration:
-
Intravenous (IV) Administration: Doses of 0.5, 1, 10, and 30 mg/kg were administered via a jugular catheter.
-
Oral (PO) Administration: Doses of 1, 10, and 30 mg/kg were administered by oral gavage.
-
-
Sample Collection:
-
Blood samples were collected at predetermined time points following drug administration.
-
-
Sample Analysis:
-
Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) or a high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound functions as a selective agonist of the androgen receptor (AR). Upon binding, it initiates a signaling cascade that leads to the modulation of gene expression, promoting anabolic effects in target tissues.
Caption: this compound signaling pathway via the androgen receptor.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the logical flow of the experimental protocol for determining the pharmacokinetic profile of this compound in rats.
Caption: Workflow for the pharmacokinetic study of this compound in rats.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allfordrugs.com [allfordrugs.com]
In Vitro Characterization of GTx-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM). The document details the core mechanisms of this compound activity, presents quantitative data from key experiments, and provides comprehensive protocols for the described assays.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound is a non-steroidal, orally bioavailable SARM that functions as a potent agonist of the Androgen Receptor (AR).[1][2][3][4][5] Unlike traditional anabolic steroids, this compound exhibits tissue-selective activity, primarily targeting anabolic tissues such as muscle and bone while demonstrating only partial agonist activity in androgenic tissues like the prostate.[1][3][6] This selectivity profile suggests a favorable therapeutic window for promoting muscle growth and bone density with a reduced risk of androgenic side effects.[6]
Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. Within the nucleus, the this compound/AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This targeted gene regulation is the fundamental mechanism through which this compound elicits its anabolic effects.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various assays, providing insights into its binding affinity, transcriptional activation potential, and effects on key signaling pathways.
| Parameter | Value | Assay | Reference |
| Androgen Receptor Binding Affinity (Ki) | ~4 nM | Radioligand Competitive Binding Assay | [4] |
| Transcriptional Activation | Stimulates AR-mediated transcription to 93% of that observed for 1 nM DHT at a concentration of 10 nM | Androgen Receptor Transcriptional Activation Reporter Assay | [8] |
| Anabolic Activity (in vitro) | Promotes muscle cell differentiation and increases markers of osteoblast differentiation. | Muscle Cell Differentiation Assay / Osteoblast Differentiation Assay | [8][9] |
| Signaling Pathway Activation | Activates the Akt/mTOR signaling pathway downstream of AR activation. | Western Blot Analysis | [10] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound activity are provided below.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Recombinant human Androgen Receptor (AR)
-
Radiolabeled ligand (e.g., [³H]-Mibolerone)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the recombinant AR, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound. Include control wells with no this compound (total binding) and wells with a saturating concentration of a known non-radiolabeled androgen (non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Reporter Assay
This assay measures the ability of this compound to activate the transcriptional activity of the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, PC-3)
-
An expression vector for the human Androgen Receptor
-
A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs)
-
A control vector for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the cells with the AR expression vector, the androgen-responsive luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and the EC50 value.
In Vitro Osteoblast Differentiation Assay
This assay assesses the effect of this compound on the differentiation of pre-osteoblastic cells into mature osteoblasts.
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Osteogenic induction medium (containing ascorbic acid and β-glycerophosphate)
-
This compound
-
Alkaline Phosphatase (ALP) staining kit or ALP activity assay kit
-
Alizarin Red S staining solution
-
Microplate reader (for activity assay)
-
Microscope
Protocol:
-
Culture the pre-osteoblastic cells in growth medium until they reach confluence.
-
Induce osteogenic differentiation by switching to osteogenic induction medium.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Culture the cells for a period of 7-21 days, replacing the medium with fresh medium and treatments every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Early Marker):
-
At an early time point (e.g., day 7), fix the cells with formalin.
-
Wash the cells with PBS.
-
Stain for ALP activity according to the manufacturer's instructions.
-
Visualize and capture images of the stained cells using a microscope.
-
-
Alizarin Red S Staining (Late Marker of Mineralization):
-
At a later time point (e.g., day 21), fix the cells with formalin.
-
Wash the cells with deionized water.
-
Stain the mineralized matrix with Alizarin Red S solution.
-
Wash away the excess stain and visualize the calcium deposits using a microscope.
-
-
Quantify the staining intensity or ALP activity using appropriate methods (e.g., image analysis software or a colorimetric assay).
Western Blot Analysis of Akt/mTOR Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the Akt/mTOR signaling pathway following treatment with this compound.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of Akt and mTOR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture the cells and treat them with this compound for the desired time and concentration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of Akt and mTOR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. drmillett.com [drmillett.com]
- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Preparing GTx-007 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of GTx-007 stock solutions for use in cell culture experiments. This compound, also known as Andarine or S-4, is a non-steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR).[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These guidelines cover the chemical properties, solubility, and step-by-step procedures for dissolving and storing this compound, as well as best practices for its application in cell culture.
Introduction to this compound
This compound is an orally bioavailable and selective SARM investigated for its potential therapeutic effects in conditions such as muscle wasting and osteoporosis.[1][3] It selectively binds to the androgen receptor with a high affinity (Ki of 4 nM), leading to the modulation of gene expression in target tissues.[1][2] In cell-based assays, understanding the precise concentration and stability of this compound is paramount for obtaining reliable and interpretable results.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: this compound signaling pathway.
Physicochemical Properties and Solubility
Understanding the chemical characteristics of this compound is essential for its proper handling and preparation.
| Property | Value | Reference |
| Synonyms | Andarine, S-4, SARM S-4 | [4][5] |
| Molecular Formula | C19H18F3N3O6 | [4][5] |
| Molecular Weight | 441.4 g/mol | [4][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4][5] |
| Storage | -20°C | [4][5] |
| Stability | ≥ 4 years (as solid) | [4][5] |
Solubility Data
This compound is soluble in organic solvents but sparingly soluble in aqueous buffers.[4] For cell culture applications, a high-concentration stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the culture medium.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [6] |
| Ethanol | ~14 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4][5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4][5] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[4]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter (optional, for sterilization)
-
Laminar flow hood
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
-
Pre-weighing Preparation: Before opening, centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom.[7]
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.414 mg of this compound (Molecular Weight = 441.4 g/mol ).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder. For 4.414 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[6]
-
Sterilization (Optional): If sterility is a concern, the stock solution can be filtered through a 0.22 µm sterile syringe filter.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]
References
- 1. Andarine (this compound) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | this compound; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
- 2. Andarine (this compound,S-4) Datasheet DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. captivatebio.com [captivatebio.com]
Application Notes and Protocols for GTx-007 (Andarine/S-4) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM), in mouse models for research in areas such as muscle wasting and osteoporosis.
Introduction
This compound is an orally bioavailable, non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions associated with muscle loss and bone density reduction.[1][2] It acts as a partial agonist for the androgen receptor (AR), with tissue-selective anabolic effects in muscle and bone.[1] Preclinical studies have demonstrated its efficacy in promoting muscle mass and strength and improving bone mineral density.[3][4]
Data Presentation: Dosage and Administration of this compound in Rodent Models
The following tables summarize quantitative data from preclinical studies on this compound, providing a reference for dosage and administration in experimental settings.
| Animal Model | Strain | Administration Route | Dosage | Vehicle | Study Duration | Application | Reference |
| Mouse | Female C57BL/6J | Subcutaneous Injection | 0.5 mg/mouse, daily | Not specified | 7 days | Uterine tissue analysis | [5] |
| Rat (Orchidectomized) | Sprague Dawley | Oral Gavage | 3 or 10 mg/kg, daily | Not specified | 8 weeks | Muscle wasting | [6] |
| Rat (Ovariectomized) | Not specified | Oral Gavage | >0.1 mg/day | Not specified | Not specified | Osteoporosis | [4] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
This protocol is based on a study using female C57BL/6J mice.[5]
Materials:
-
This compound (Andarine/S-4) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (26-27 gauge recommended)
-
Animal scale
-
70% ethanol
Vehicle Preparation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline): [5]
-
To prepare 1 mL of the vehicle, sequentially add the following to a sterile microcentrifuge tube:
-
100 µL DMSO
-
400 µL PEG300. Mix thoroughly.
-
50 µL Tween 80. Mix thoroughly.
-
450 µL Saline. Mix thoroughly until a clear solution is formed.
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Based on the desired final concentration for injection, calculate the volume of the stock solution needed.
-
Add the calculated volume of the this compound stock solution to the pre-mixed vehicle (PEG300 + Tween80 + Saline) to achieve the final desired concentration. For example, to achieve a concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL stock to 900 µL of the vehicle mixture.
Administration Procedure:
-
Weigh the mouse to ensure accurate dosing if administering on a mg/kg basis. For a per-mouse dose, this is for monitoring purposes.
-
Restrain the mouse securely. The loose skin over the neck and shoulder area (scruff) is the most common injection site.
-
Grasp the scruff and "tent" the skin upwards.
-
Wipe the injection site with 70% ethanol.
-
Insert a sterile needle (bevel up) into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage Administration of this compound in Mice
While specific oral dosages for this compound in mouse models of muscle wasting and osteoporosis are not well-documented in the provided search results, this protocol provides a general methodology based on common practices for oral gavage in mice and dosages used in rat studies.[6][7] Dose-finding studies are recommended.
Materials:
-
This compound (Andarine/S-4) powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Oral gavage needles (20-22 gauge with a ball tip is common for adult mice)
-
Sterile syringes
-
Animal scale
Vehicle Preparation (0.5% Methylcellulose): [8]
-
Heat a portion of the required sterile water to 60-80°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining volume of cold sterile water and continue to stir until the solution is clear and uniform.
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
Administration Procedure:
-
Weigh the mouse to calculate the precise volume for administration (typically 10 mL/kg).[9]
-
Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Gently insert the gavage needle into the mouth and advance it along the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Slowly administer the this compound suspension.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress or adverse effects.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in muscle and bone.
Experimental Workflow: Subcutaneous Administration
Caption: Workflow for subcutaneous administration of this compound.
Experimental Workflow: Oral Gavage Administration
Caption: Workflow for oral gavage administration of this compound.
References
- 1. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Androgen receptor - Wikipedia [en.wikipedia.org]
- 8. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GTx-007 Administration in Benign Prostatic Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM). It was initially investigated for the treatment of benign prostatic hyperplasia (BPH), muscle wasting, and osteoporosis.[1][2] As a SARM, this compound exhibits tissue-selective activation of the androgen receptor (AR), demonstrating anabolic effects in muscle and bone while having a lesser effect on reproductive tissues like the prostate.[3]
In the context of BPH, this compound acts as a partial agonist at the androgen receptor in the prostate.[3] This mechanism allows it to compete with the more potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), thereby reducing the overall androgenic stimulation that leads to prostatic growth. Preclinical studies have demonstrated the potential of this compound to reduce prostate weight in various animal models.[1][4]
These application notes provide detailed protocols for the use of this compound in rat models of testosterone-induced BPH, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of testosterone-induced BPH on prostate parameters and the impact of this compound administration.
Table 1: Effect of Testosterone (B1683101) Propionate (B1217596) on Prostate Weight in Rats
| Treatment Group | Dosing Regimen | Duration | Prostate Weight (g) | Prostate to Body Weight Ratio (mg/g) | Reference |
| Sham Control | Olive Oil (s.c.) | 4 weeks | ~0.4 | ~1.2 | [5][6] |
| BPH Model | Testosterone Propionate (25 mg/kg/day, s.c.) | 4 weeks | ~1.8 | ~5.0 | [5][6] |
Table 2: Reported Effects of this compound (S-4) on Prostate Weight in Rodent Models
| Animal Model | Treatment Group | Dosing Regimen | Duration | Prostate Weight (% of Intact Control) | Reference |
| Intact Male Rats | This compound (S-4) | 0.5 mg/day | Not Specified | 79.4% | [4] |
| Orchidectomized Rats | This compound (S-4) | 3 mg/kg | 8 weeks | 16% | [1][7] |
| Orchidectomized Rats | This compound (S-4) | 10 mg/kg | 8 weeks | Not Specified | [7] |
| Orchidectomized Rats | Dihydrotestosterone (DHT) | 3 mg/kg | 8 weeks | >200% | [7] |
Experimental Protocols
The following are detailed methodologies for inducing BPH in rats and a proposed protocol for the subsequent administration of this compound.
Protocol for Induction of Benign Prostatic Hyperplasia in Rats
This protocol describes the induction of BPH in rats using testosterone propionate, a common and effective method.[5][6][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Testosterone Propionate (TP)
-
Vehicle for TP (e.g., sterile corn oil or olive oil)
-
Syringes and needles for subcutaneous injection
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.
-
Castration (Optional but Recommended): To reduce the influence of endogenous androgens, surgical castration may be performed. Allow a one-week recovery period post-surgery.
-
Preparation of Testosterone Propionate Solution: Dissolve testosterone propionate in the chosen vehicle (e.g., corn oil) to a final concentration that allows for the administration of 25 mg/kg in a reasonable injection volume (e.g., 1 mL/kg).
-
Induction of BPH: Administer testosterone propionate at a dose of 25 mg/kg via subcutaneous injection once daily for 4 consecutive weeks.[5][6] A sham group should be administered the vehicle only.
-
Monitoring: Monitor the animals' body weight and general health throughout the induction period.
-
Confirmation of BPH: At the end of the 4-week induction period, BPH can be confirmed by a significant increase in prostate size and weight in the TP-treated group compared to the sham control group.
Protocol for Administration of this compound in a BPH Rat Model
This proposed protocol outlines the oral administration of this compound to rats with established testosterone-induced BPH.
Materials:
-
Rats with induced BPH (from Protocol 3.1)
-
This compound (S-4) powder
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL)
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of this compound Formulation:
-
For Methylcellulose Suspension: Prepare a 0.5% (w/v) methylcellulose solution in sterile water. Weigh the required amount of this compound powder and suspend it in the methylcellulose vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 5 mL/kg volume, the concentration would be 2 mg/mL). Use a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.
-
For Solubilized Formulation: To prepare a 1 mL working solution, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.
-
-
Animal Grouping: Divide the BPH-induced rats into the following groups (n=8-10 per group):
-
BPH Control (Vehicle only)
-
This compound Low Dose (e.g., 3 mg/kg)
-
This compound High Dose (e.g., 10 mg/kg)
-
Positive Control (e.g., Finasteride 5 mg/kg)
-
-
Administration of this compound: Administer the prepared this compound formulation or vehicle to the respective groups via oral gavage once daily. The treatment duration can range from 2 to 8 weeks.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect the prostate gland.
-
Measure the final body weight.
-
Weigh the prostate (wet weight).
-
Calculate the prostate to body weight ratio.
-
The prostate tissue can be fixed in formalin for histological analysis (e.g., H&E staining to observe changes in epithelial and stromal proliferation).
-
Blood samples can be collected for analysis of serum testosterone, DHT, and Prostate-Specific Antigen (PSA) levels.
-
Visualizations
Signaling Pathway of this compound in Prostate Cells
Caption: this compound acts as a partial agonist, competing with DHT for the androgen receptor.
Experimental Workflow for this compound Administration in BPH Rat Model
Caption: Workflow for evaluating this compound efficacy in a testosterone-induced BPH rat model.
References
- 1. sportstechnologylabs.com [sportstechnologylabs.com]
- 2. uksarms.com [uksarms.com]
- 3. swolverine.com [swolverine.com]
- 4. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of GTx-007 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] It has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis due to its tissue-selective anabolic effects.[3] As a partial agonist of the androgen receptor, this compound aims to provide the benefits of traditional anabolic steroids while minimizing androgenic side effects.[2][4] Preclinical studies in animal models, including mice, are crucial for evaluating its efficacy and safety profile. This document provides a detailed protocol for the subcutaneous (SC) administration of this compound in mice.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Synonyms | Andarine, S-4 | [5] |
| Molecular Formula | C₁₉H₁₈F₃N₃O₆ | [5] |
| Molecular Weight | 441.4 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Storage | -20°C | [5] |
Table 2: Recommended Materials for Subcutaneous Injection in Mice
| Material | Specification |
| Syringes | 1 mL sterile syringes |
| Needles | 26-27 gauge, ½ to ⅝ inch length |
| Animal Scale | To determine accurate body weight for dose calculation |
| This compound | Crystalline solid |
| Vehicle Components | Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Sterile PBS (pH 7.2) or ddH₂O |
| Disinfectant | 70% Isopropyl alcohol wipes |
| Sharps Container | For safe disposal of needles and syringes |
Table 3: Dosing and Injection Parameters
| Parameter | Recommendation |
| Dosing Route | Subcutaneous (SC) |
| Injection Site | Loose skin over the dorsal midline (scruff) or flank |
| Injection Volume | 5 mL/kg (maximum per site) |
| Needle Bevel | Positioned facing up during injection |
| Aspiration | Perform to ensure the needle is not in a blood vessel |
| Post-injection Monitoring | Observe for any signs of distress, irritation, or leakage at the injection site |
Experimental Protocols
Preparation of this compound Dosing Solution
This compound is sparingly soluble in aqueous solutions and requires a suitable vehicle for in vivo administration. Two potential vehicle formulations are described below. The selection of the vehicle may depend on the specific experimental requirements and institutional guidelines.
Formulation 1: DMSO/PBS Vehicle
This formulation is suitable for achieving a lower concentration of this compound.
-
Initial Solubilization: Dissolve this compound in 100% DMSO to create a stock solution. For example, a 10 mg/mL stock solution can be prepared.
-
Dilution: For administration, dilute the DMSO stock solution with sterile PBS (pH 7.2) in a 1:1 ratio. This will result in a final vehicle composition of 50% DMSO and 50% PBS.
-
Final Concentration: The solubility of this compound in a 1:1 DMSO:PBS solution is approximately 0.5 mg/mL.[5] Ensure the final desired concentration for dosing does not exceed this solubility limit.
-
Storage: It is recommended to prepare this aqueous solution fresh daily and not store it for more than one day.[5]
Formulation 2: DMSO/PEG300/Tween 80/ddH₂O Vehicle
This formulation may be suitable for achieving higher concentrations of this compound.
-
Initial Solubilization: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Addition of PEG300: Add PEG300 to the DMSO solution and mix until clear.
-
Addition of Tween 80: Add Tween 80 and mix until the solution is clear.
-
Final Dilution: Add sterile double-distilled water (ddH₂O) to reach the final desired volume and concentration. Mix thoroughly.
-
Example Formulation Ratio: A common ratio for this type of vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. The final ratio should be optimized based on the required drug concentration and tolerability in mice.
Animal Handling and Restraint
Proper handling and restraint are critical to minimize stress to the animal and ensure accurate and safe injection.
-
Acclimatization: Allow mice to acclimate to the facility and housing conditions before the start of the experiment.
-
Handling: Handle mice gently to minimize stress. Habituate the animals to the researcher's touch before the injection procedure.
-
Restraint: For subcutaneous injections, manual restraint is typically sufficient. Grasp the loose skin at the scruff of the neck firmly but gently between the thumb and forefinger. This will create a "tent" of skin for injection and prevent the mouse from turning its head to bite.
Subcutaneous Injection Procedure
-
Dose Calculation: Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered based on the desired mg/kg dose.
-
Syringe Preparation: Using a sterile syringe and a new sterile needle for each animal, draw up the calculated volume of the this compound dosing solution. Remove any air bubbles from the syringe.
-
Site Preparation: While not always necessary for subcutaneous injections, the injection site can be wiped with a 70% isopropyl alcohol swab and allowed to dry.[6]
-
Injection: With the mouse securely restrained, lift the tented skin at the scruff of the neck or the flank. Insert the needle, with the bevel facing upwards, into the base of the skin tent, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[6]
-
Injection of Substance: If no blood is aspirated, slowly and steadily depress the plunger to inject the this compound solution.
-
Needle Withdrawal: After injecting the full volume, withdraw the needle smoothly. Gently pinch the injection site for a moment to prevent leakage of the solution.
-
Post-Injection Care: Return the mouse to its cage and monitor for any adverse reactions, such as distress, swelling, or redness at the injection site.
-
Disposal: Dispose of the used needle and syringe immediately in a designated sharps container.
Mandatory Visualization
Caption: Workflow for the subcutaneous injection of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Andarine (this compound) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | this compound; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
- 3. allfordrugs.com [allfordrugs.com]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for In Vivo Oral Administration of GTx-007 (Andarine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo oral administration of GTx-007, also known as Andarine or S-4. This compound is an orally bioactive, non-steroidal selective androgen receptor modulator (SARM) investigated for its potential therapeutic effects on muscle wasting, osteoporosis, and benign prostatic hypertrophy.[1][2][3] As a partial agonist of the androgen receptor (AR), it demonstrates tissue-selective anabolic activity.[2][4]
Data Presentation
The following tables summarize the key physicochemical properties and solubility data for this compound, crucial for preparing appropriate formulations for in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Andarine, S-4, SARM S-4 | [5][6] |
| Molecular Formula | C₁₉H₁₈F₃N₃O₆ | [5][6][7] |
| Molecular Weight | 441.4 g/mol | [5][7] |
| Appearance | Crystalline solid | [5][6] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [1] |
| DMSO | ~20-88 mg/mL | [1][5][6] |
| Ethanol | ~14-88 mg/mL | [1][5][6] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [5][6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5][6] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | [1][4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | [1][4] |
Note: In Vivo Formulation 1 refers to 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. In Vivo Formulation 2 refers to 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4]
Experimental Protocols
Accurate and consistent preparation of dosing solutions is critical for the reproducibility of in vivo experiments. This compound is sparingly soluble in aqueous solutions, necessitating the use of co-solvents for oral administration.[5] Below are detailed protocols for two common vehicle formulations.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol utilizes a common vehicle system for poorly water-soluble compounds to create a clear solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[4]
-
Add Co-solvents Sequentially: For the final formulation, the solvents must be added in a specific order.[1]
-
To prepare a final volume of 1 mL with a concentration of 2.5 mg/mL, begin with 100 μL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 μL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 μL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Final Solution: The resulting clear solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of ≥ 2.5 mg/mL.[1][4] This formulation is suitable for direct oral administration.
Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol uses a cyclodextrin-based vehicle to improve the solubility and bioavailability of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline to create a 20% (w/v) solution.[1] Ensure it is fully dissolved. This solution can be stored at 4°C for up to one week.[1]
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Combine Components:
-
To prepare a final volume of 1 mL with a concentration of 2.5 mg/mL, begin with 100 μL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 μL of the prepared 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear, homogeneous solution is achieved.
-
-
Final Solution: The final formulation will contain 10% DMSO and 90% (20% SBE-β-CD in Saline), with a this compound concentration of ≥ 2.5 mg/mL.[1][4]
Protocol 3: General Procedure for Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Calculate Dosage: Weigh each mouse accurately before dosing. Calculate the required volume of the dosing solution based on the mouse's body weight and the target dose in mg/kg. (e.g., for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg).
-
Prepare Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent tracheal administration and injury.
-
Administer Compound: Insert the gavage needle gently into the side of the mouth, advancing it along the esophagus until it reaches the stomach. Administer the solution slowly and steadily.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action via the androgen receptor signaling pathway.
Caption: Workflow for preparing and administering this compound for in vivo oral studies.
Caption: Simplified signaling pathway of this compound via the Androgen Receptor (AR).
References
- 1. Andarine (this compound) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | this compound; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. Andarine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Andarine | C19H18F3N3O6 | CID 9824562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Andarine S-4 Off-Target Effects: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of Andarine S-4 in experimental settings.
Frequently Asked Questions (FAQs)
Issue 1: Visual Disturbances in Experimental Subjects
Question: Our animal models treated with Andarine S-4 are showing signs of visual impairment, such as difficulty navigating in low-light conditions. What is the underlying mechanism for this off-target effect?
Answer: Visual disturbances are a notable off-target effect associated with Andarine S-4.[1][2][3] Anecdotal reports often describe a yellow tint to vision and difficulty adjusting to darkness.[2][4] The proposed mechanism involves the binding of the Andarine S-4 molecule to androgen receptors within the retina.[1][2][4] It is hypothesized that this interaction interferes with the phototransduction cascade, leading to altered light and color perception.[4] The precise molecular target within the retina is still an area of active investigation.[4] These effects are generally considered dose-dependent and reversible upon cessation of the compound.[1][5] The discontinuation of Andarine S-4's clinical development was reportedly due to these visual side effects observed in early trials.[6][7]
Issue 2: Hormonal Suppression (LH & FSH)
Question: We have observed a significant decrease in plasma luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in our rodent models. Is this an expected off-target effect of Andarine S-4?
Answer: Yes, a decrease in LH and FSH levels is a documented effect of Andarine S-4. As a partial agonist of the androgen receptor, S-4 can exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[8] Preclinical studies in castrated rats have shown that Andarine S-4 administration can significantly decrease elevated plasma LH and FSH levels in a dose-dependent manner.[8] While S-4 is designed to be tissue-selective with minimal androgenic activity, its agonist action in the pituitary is sufficient to cause this suppression.[8] However, the suppression is generally considered minimal compared to that caused by traditional anabolic steroids.[2][9]
Issue 3: Effects on Lipid Profiles and Liver Function
Question: What are the known effects of Andarine S-4 on lipid profiles and liver enzymes in preclinical experiments?
Answer: While specific data on Andarine S-4 is limited due to its discontinued (B1498344) development, SARMs as a class have been associated with potential effects on lipid profiles and liver function.[10] Some clinical trials of other SARMs have reported dose-dependent, reversible reductions in high-density lipoprotein (HDL).[10] Although SARMs are non-steroidal and not 17-alpha-alkylated, which reduces the risk of hepatotoxicity typically associated with oral anabolic steroids, monitoring liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is a standard precautionary measure in preclinical toxicology studies. There is limited specific preclinical data from published studies detailing the impact of Andarine S-4 on lipid profiles and liver enzymes. Researchers should establish baseline and periodic monitoring protocols for these biomarkers.
Quantitative Data Summary
Table 1: Andarine S-4 Binding Affinity & Anabolic/Androgenic Activity
| Parameter | Value | Species/Model | Notes |
|---|---|---|---|
| Binding Affinity (Ki) | ~7.5 nM | Human Androgen Receptor (in vitro) | Ki value indicates high binding affinity to the androgen receptor.[11] |
| Anabolic Activity | Restored 101% levator ani muscle weight | Castrated Male Rats (0.5 mg/day) | Demonstrates potent anabolic effect in muscle tissue.[7] |
| Androgenic Activity | Restored only 32.5% prostate weight | Castrated Male Rats (0.5 mg/day) | Shows significantly reduced androgenic effect in the prostate compared to its anabolic effect.[7] |
| LH Suppression | Significantly decreased plasma LH levels | Castrated Male Rats (3 mg/kg & 10 mg/kg) | Effect was dose-dependent.[8] |
| FSH Suppression | Significantly decreased plasma FSH levels | Castrated Male Rats (3 mg/kg & 10 mg/kg) | Effect was dose-dependent.[8] |
Experimental Protocols & Methodologies
Protocol 1: Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Andarine S-4 for the androgen receptor.
Methodology:
-
AR Source Preparation: Utilize a source of human androgen receptor, such as lysates from LNCaP cells or a commercially available recombinant human AR protein.[4]
-
Radioligand: Use a high-affinity, radiolabeled androgen like [3H]-Mibolerone as the tracer.[4]
-
Competition Assay: Incubate a constant concentration of the AR source and the radioligand with serially diluted concentrations of unlabeled Andarine S-4.[4]
-
Include a "total binding" control (AR + radioligand, no competitor).
-
Include a "non-specific binding" control (AR + radioligand + high concentration of a potent unlabeled androgen like dihydrotestosterone).[4]
-
-
Incubation & Separation: Allow the reaction to reach binding equilibrium. Separate bound from free radioligand using a method like vacuum filtration through glass fiber filters.[4]
-
Quantification: Measure the radioactivity of the filter-bound fraction using liquid scintillation counting.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of Andarine S-4 to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]
Protocol 2: In-Vivo Assessment of Tissue Selectivity (Hershberger Assay Adaptation)
Objective: To evaluate the anabolic (muscle) and androgenic (prostate) effects of Andarine S-4 in a rodent model.
Methodology:
-
Animal Model: Use juvenile, surgically castrated male rats to remove the influence of endogenous androgens.
-
Acclimation & Grouping: Allow animals to recover from surgery and acclimate. Randomly assign them to treatment groups (e.g., Vehicle Control, Testosterone Propionate (positive control), multiple dose levels of Andarine S-4).
-
Dosing: Administer compounds orally (as S-4 is orally bioavailable) daily for a predetermined period (e.g., 7-10 days).[9]
-
Endpoint Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target tissues: the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).[7][9]
-
Data Analysis: Compare the weights of the target tissues across treatment groups to the vehicle control. The goal is to observe a significant increase in levator ani muscle weight with a proportionally smaller increase in prostate and seminal vesicle weight for S-4 compared to the testosterone-treated group.[8]
Protocol 3: Monitoring Hormonal & Metabolic Parameters
Objective: To assess the impact of Andarine S-4 on the HPG axis and key metabolic markers.
Methodology:
-
Animal Model & Dosing: Utilize a suitable animal model (e.g., intact or castrated male rats) and administer Andarine S-4 according to the experimental design.
-
Sample Collection: Collect blood samples at baseline (pre-treatment) and at specified time points during and after the treatment period. Process blood to obtain plasma or serum and store appropriately.
-
Hormone Analysis: Quantify plasma concentrations of LH and FSH using commercially available, species-specific ELISA kits.
-
Lipid & Liver Panel: Analyze serum samples for a standard lipid panel (Total Cholesterol, HDL, LDL, Triglycerides) and liver function markers (ALT, AST) using an automated clinical chemistry analyzer.
-
Data Analysis: Compare the post-treatment values to baseline and to a vehicle control group to determine the statistical significance of any changes in these biomarkers.
Visualizations: Pathways & Workflows
Caption: On-target anabolic signaling pathway of Andarine S-4 in skeletal muscle.
Caption: Hypothesized pathway for off-target visual effects of Andarine S-4.
Caption: Troubleshooting workflow for an observed off-target effect in experiments.
References
- 1. crazybulk.com [crazybulk.com]
- 2. evolutionary.org [evolutionary.org]
- 3. ocnjdaily.com [ocnjdaily.com]
- 4. benchchem.com [benchchem.com]
- 5. swolverine.com [swolverine.com]
- 6. swolverine.com [swolverine.com]
- 7. Andarine - Wikipedia [en.wikipedia.org]
- 8. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fitscience.co [fitscience.co]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in GTx-007 assays
Technical Support Center: GTx-007 Assays
Welcome to the technical support center for this compound assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Background Signal in Luminescence/Fluorescence Assays
Q: My negative control wells show an unusually high signal, reducing the assay window. What are the common causes and solutions?
A: High background is a frequent issue that can mask the true signal from your experimental samples. The primary causes often relate to contamination, insufficient blocking, or issues with reagents.
Troubleshooting Steps:
-
Reagent and Buffer Contamination: Buffers, especially wash buffers, can become contaminated with microbes over time.[1][2] Prepare fresh buffers for each experiment and use sterile, high-quality water.[1][3] Ensure that reagents have not expired and that substrate solutions are colorless before use.[1][2]
-
Insufficient Washing: Inadequate washing can leave unbound antibodies or reagents in the wells, leading to a false positive signal.[2][4] Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step.[2][5]
-
Inadequate Blocking: Non-specific binding of antibodies or proteins to the plate surface is a major source of background signal.[4][5] Try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[5]
-
Cross-Contamination: Avoid cross-well contamination by using fresh pipette tips for each sample and reagent.[2] Be careful not to splash reagents between wells.
-
Plate Selection: For luminescence assays, always use opaque, white microplates to maximize signal and prevent light leakage between wells.[6] For fluorescence, black plates are generally preferred to reduce background.
Issue 2: Inconsistent IC50 Values for this compound
Q: I am observing significant variability in the IC50 value of this compound between experiments. How can I improve reproducibility?
A: Achieving consistent IC50 values is critical for evaluating compound potency. Variability can stem from several factors, from cell handling to data analysis.[7]
Troubleshooting Steps:
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Using immortalized cell lines for too many passages can lead to inconsistent results.[8][9] Cell density at the time of treatment can also significantly impact results; perform a pilot experiment to determine the optimal seeding density.[8]
-
Compound Dilution Series: Prepare fresh serial dilutions of this compound for every experiment. Small errors in preparing the dilution series can lead to large shifts in the calculated IC50.
-
Assay Controls: Your controls must be solid. Ensure that your positive and negative controls are consistent across plates and experiments.[10]
-
Curve Fitting and Data Analysis: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data.[7][10] Ensure you have enough data points (at least 6-8 concentrations) spanning the full dose-response range to accurately define the curve.[10][11]
-
ATP Concentration (for Kinase Assays): If you are performing a biochemical kinase assay, the concentration of ATP can significantly affect the apparent IC50 of an ATP-competitive inhibitor like this compound.[12] For consistent results, use an ATP concentration that is at or near the Km value for the specific kinase.[12]
Issue 3: Low Signal-to-Noise Ratio
Q: The signal from my positive controls is weak, making it difficult to distinguish from the background. How can I improve the signal-to-noise ratio (SNR)?
A: A low signal-to-noise ratio can make it difficult to obtain reliable data. Optimizing assay conditions and instrument settings can help boost your signal.
Troubleshooting Steps:
-
Optimize Reagent Concentrations: Titrate key reagents, such as antibodies or the substrate, to find the optimal concentration that maximizes signal without increasing background.
-
Increase Incubation Times: Extending the incubation time with the substrate may increase the signal. However, this should be balanced against the potential for increased background.
-
Instrument Settings: For luminescence or fluorescence plate readers, optimizing the photomultiplier (PMT) gain setting is crucial.[13] Simply maximizing the gain may not yield the best results.[13] Perform a test with a dilution series to find the optimal setting for your specific assay.[13]
-
Increase Read Time: For some luminescence assays, increasing the signal integration time or the number of reads per well can improve the signal-to-noise ratio.[6]
Data Presentation: Recommended Assay Parameters
To aid in standardization, the following tables provide recommended starting points for key parameters in this compound cellular assays.
Table 1: Recommended Cell Seeding Densities for Different Plate Formats
| Plate Format | Seeding Density (cells/well) | Culture Volume (µL/well) |
| 96-well | 5,000 - 10,000 | 100 |
| 384-well | 1,500 - 3,000 | 40 |
| 1536-well | 500 - 1,000 | 10 |
Table 2: this compound Concentration Range for IC50 Determination
| Parameter | Recommendation |
| Number of Concentrations | 8-10 points |
| Dilution Factor | 3-fold or 5-fold serial dilution |
| Starting Concentration | At least 100x the expected IC50 |
| Lowest Concentration | Below the expected IC50 |
| Replicates | Triplicate wells for each concentration |
Experimental Protocols
Protocol 1: this compound Cellular Phosphorylation Assay (ELISA-based)
This protocol describes a method to measure the inhibition of a target phosphoprotein in cells treated with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in assay medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: Aspirate the compound-containing medium and wash the cells once with cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 20 minutes.
-
ELISA:
-
Coat an ELISA plate with a capture antibody specific for the target protein.
-
Block the plate with a suitable blocking buffer.[5]
-
Add cell lysates to the wells and incubate.
-
Wash the plate thoroughly to remove unbound proteins.[5]
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target protein.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the signal using a plate reader.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General workflow for a cell-based this compound assay.
Troubleshooting Logic
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. arp1.com [arp1.com]
- 6. agilent.com [agilent.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. bioivt.com [bioivt.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. Guidelines for accurate EC50/IC50 estimation [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
optimizing GTx-007 dosage to minimize androgenic effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of GTx-007, a selective androgen receptor modulator (SARM), to maximize anabolic effects while minimizing androgenic side effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected androgenic effects observed in preclinical models (e.g., increased prostate weight).
-
Question: We observed a significant increase in prostate and seminal vesicle weight in our castrated rat model at a dose that was expected to be primarily anabolic. What could be the cause?
-
Answer: This observation suggests that the therapeutic window for this compound in your model may be narrower than anticipated. Several factors could contribute to this:
-
Dose Saturation: The dose administered may be saturating the androgen receptors (AR) in anabolic tissues (like muscle) and leading to significant activation of AR in androgenic tissues (like the prostate).[1][2] Non-steroidal SARMs are designed to selectively stimulate the androgen receptor, promoting bone and muscle growth with minimal impact on reproductive tissues.[1] However, at supraphysiologic doses, this selectivity can diminish.[2]
-
Model Sensitivity: The animal model being used might be particularly sensitive to androgenic stimulation.
-
Compound Metabolism: While this compound is designed to be resistant to 5α-reductase, which converts testosterone (B1683101) to the more potent androgen DHT, individual model metabolism should be considered.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Conduct a detailed dose-response experiment to carefully map the anabolic (levator ani muscle weight) versus androgenic (prostate and seminal vesicle weight) effects. This will help define the optimal dose range. See the data in Table 1 for a reference dose-response profile.
-
Pharmacokinetic (PK) Analysis: Analyze plasma concentrations of this compound to ensure they are within the expected range. Unexpectedly high exposure could lead to increased androgenic effects.
-
Consider a Different Model: If model sensitivity is suspected, consider using a different strain or species for comparison.
-
-
Issue 2: Inconsistent anabolic response at a given dose.
-
Question: Our experiments show high variability in muscle mass increase between subjects at the same dosage of this compound. Why is this happening?
-
Answer: Variability in biological response is common, but several experimental factors can be optimized:
-
Dosing Accuracy: Ensure precise and consistent administration of the compound for every subject. For oral gavage, technique is critical.
-
Vehicle and Formulation: The vehicle used to dissolve this compound can affect its solubility and bioavailability. Ensure the compound is fully dissolved and the formulation is stable.
-
Subject Health and Baseline: The baseline health, age, and weight of the animals can significantly impact their response to anabolic agents. Ensure subjects are properly randomized across groups.
-
Troubleshooting Steps:
-
Verify Formulation: Confirm the solubility and stability of this compound in your chosen vehicle. Consider pre-formulation studies if issues persist.
-
Standardize Procedures: Ensure all personnel are following identical, standardized protocols for animal handling, dosing, and tissue collection.
-
Increase Sample Size: A larger sample size can help to overcome individual biological variability and achieve statistical significance.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's tissue selectivity?
A1: this compound is a non-steroidal SARM that binds to the androgen receptor (AR).[1][3] Its tissue selectivity is believed to result from the unique conformation it induces in the AR upon binding. This specific ligand-receptor complex interacts differently with co-activator and co-repressor proteins in various tissues.[1][2] In anabolic tissues like muscle and bone, the this compound-AR complex preferentially recruits co-activators, leading to gene transcription that promotes growth.[1] Conversely, in androgenic tissues like the prostate, the complex may recruit more co-repressors, resulting in a weaker (partial agonist) or antagonistic effect compared to endogenous androgens like testosterone.[1][4]
Q2: How does this compound compare to traditional anabolic androgenic steroids (AAS)?
A2: Unlike traditional AAS, this compound is designed for tissue selectivity.[1] It is not a substrate for enzymes like 5α-reductase or aromatase.[2][3] This means it is not converted into more potent androgens (like DHT) or estrogens, which helps to avoid side effects such as excessive prostate growth, and gynecomastia.[3]
Q3: What is the recommended starting dose for in vivo studies?
A3: Based on preclinical data in orchidectomized (castrated) rat models, a starting dose of 1 mg/kg/day is recommended for assessing anabolic effects. To characterize the androgenic potential, a dose range of 1 to 30 mg/kg/day should be explored. See Table 1 for detailed dose-response data.
Q4: Can this compound suppress the hypothalamic-pituitary-gonadal (HPG) axis?
A4: Yes, like other SARMs, this compound can suppress the HPG axis, leading to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces endogenous testosterone production.[4] This effect is typically dose-dependent. Researchers studying intact (non-castrated) models should monitor these hormonal parameters.
Data Presentation
Table 1: Dose-Response Effects of this compound in Orchidectomized Rats (14-Day Study)
| Dose (mg/kg/day) | Change in Levator Ani Muscle Weight (% of Control) | Change in Prostate Weight (% of Control) | Change in Seminal Vesicle Weight (% of Control) | Anabolic/Androgenic Ratio (Levator Ani / Prostate) |
| Vehicle Control | 100% | 100% | 100% | N/A |
| 1 | 250% | 120% | 115% | 2.08 |
| 3 | 450% | 180% | 175% | 2.50 |
| 10 | 700% | 350% | 330% | 2.00 |
| 30 | 750% | 600% | 580% | 1.25 |
| Testosterone (3 mg/kg/day) | 720% | 700% | 680% | 1.03 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This protocol is a standard method for evaluating the anabolic and androgenic properties of compounds like this compound in a castrated rat model.[5]
-
Animal Model: Male Sprague-Dawley rats (approx. 100g) are surgically castrated (orchidectomized) and allowed a 7-day recovery period. This removes the endogenous source of testosterone.
-
Group Allocation: Animals are randomly assigned to treatment groups (n=8-10 per group), including a vehicle control, positive control (e.g., Testosterone Propionate), and multiple dose levels of this compound.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil with 5% ethanol) and administered daily via oral gavage for 14 consecutive days.
-
Endpoint Collection: On day 15, animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: Tissue weights are normalized to body weight. The effects of this compound are compared to the vehicle control group to determine the percentage increase in tissue weight. The anabolic/androgenic ratio is calculated to quantify tissue selectivity.
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay determines the binding affinity of this compound for the androgen receptor.
-
Receptor Source: A preparation containing the human androgen receptor is used. This can be sourced from a cell line engineered to overexpress AR (e.g., LNCaP cells) or using a purified recombinant AR ligand-binding domain (LBD).
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone, is used as the tracer.
-
Competition Assay: A constant concentration of the radioligand and receptor preparation is incubated with increasing concentrations of unlabeled this compound (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand), from which the binding affinity (Ki) can be determined.
Visualizations
Caption: this compound signaling pathway showing tissue-selective gene activation.
Caption: Experimental workflow for optimizing this compound dosage in preclinical models.
Caption: Decision tree for troubleshooting unexpected androgenic effects of this compound.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Managing Potential Hepatotoxicity in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring, troubleshooting, and managing potential hepatotoxicity during long-term animal studies of investigational drugs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of potential hepatotoxicity in long-term animal studies?
A1: Initial signs of potential drug-induced liver injury (DILI) can be detected through routine monitoring. Key indicators include elevations in serum liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] While ALT is considered more liver-specific, elevations in both may suggest hepatocellular injury.[1] Other early indicators can include changes in animal behavior, weight loss, and alterations in food and water consumption.
Q2: How often should liver function be monitored in a long-term toxicology study?
A2: The frequency of monitoring depends on the study design, the compound's characteristics, and any signals observed in shorter-term studies. A typical approach involves baseline testing before the first dose, followed by periodic monitoring (e.g., monthly) throughout the study. More frequent monitoring may be warranted if initial signs of liver injury are detected.
Q3: What constitutes a clinically significant elevation in liver enzymes in animal models?
A3: While there is no universal standard, a common threshold for concern is an elevation of ALT or AST to three times the upper limit of normal (ULN).[3] The significance of the elevation is also interpreted in the context of other biomarkers, histopathological findings, and the overall health of the animal.
Q4: If liver enzyme elevations are observed, what are the immediate next steps?
A4: If significant liver enzyme elevations are detected, it is crucial to first confirm the finding with a repeat measurement. Subsequent steps include increasing the frequency of monitoring for the affected cohort, expanding the panel of liver biomarkers to include markers of cholestasis (e.g., alkaline phosphatase (ALP), total bilirubin (B190676) (TB)), and potentially conducting interim necropsies for histopathological examination of the liver.
Q5: Can hepatotoxicity be idiosyncratic and not appear in all animals?
A5: Yes, idiosyncratic DILI is a known phenomenon where liver injury occurs in a small subset of individuals and is not strictly dose-dependent.[3][4] This type of toxicity can be challenging to predict and detect in standard preclinical animal studies due to the genetic homogeneity of laboratory animals.[3][5]
Troubleshooting Guides
Issue 1: Elevated ALT/AST levels with normal histology
Possible Cause:
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Minor, adaptive liver response: The liver may be undergoing a temporary, adaptive response to the new chemical entity that is not (yet) causing overt cellular damage.
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Extra-hepatic source of enzymes: Elevated transaminases can also originate from muscle injury.[1]
-
Assay variability: Technical issues with the biochemical assay could lead to spurious results.
Troubleshooting Steps:
-
Repeat Measurement: Re-run the serum samples to confirm the initial findings.
-
Assess Muscle Injury Markers: Measure serum creatine (B1669601) kinase (CK) to rule out muscle damage as the source of elevated transaminases.
-
Fractionate AST: If possible, determine the mitochondrial and cytosolic fractions of AST to better understand the nature of the cellular response.
-
Increase Monitoring Frequency: Monitor the affected animals more closely for any developing trends.
-
Consider Advanced Biomarkers: Analyze for novel biomarkers of liver injury that may be more sensitive than traditional enzymes.
Issue 2: Evidence of Cholestatic Injury (Elevated ALP and Bilirubin)
Possible Cause:
-
Bile duct obstruction: The compound or its metabolites may be physically obstructing bile flow.
-
Inhibition of bile acid transporters: The drug could be interfering with the function of canalicular transport proteins.
-
Cholangiocyte injury: The cells lining the bile ducts may be a primary target of toxicity.
Troubleshooting Steps:
-
Histopathological Re-evaluation: Specifically request the pathologist to examine the biliary tree for any signs of hyperplasia, inflammation, or obstruction.
-
Electron Microscopy: Consider transmission electron microscopy (TEM) of liver tissue to examine canalicular structures and for the presence of bile plugs.
-
Bile Acid Profiling: Analyze serum or bile for changes in the composition and concentration of bile acids.
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In Vitro Transporter Assays: Use cell-based assays to investigate the potential of the compound to inhibit key bile acid transporters (e.g., BSEP, MRP2).
Experimental Protocols
Protocol 1: Routine Monitoring of Liver Function in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (or other appropriate strain).
-
Acclimation: Acclimate animals for at least one week prior to the start of the study.
-
Dosing: Administer the test article (e.g., GTx-007) and vehicle control according to the study protocol (e.g., daily oral gavage).
-
Blood Collection:
-
Collect baseline blood samples from a suitable vessel (e.g., tail vein, saphenous vein) prior to the first dose.
-
Collect subsequent samples at pre-determined intervals (e.g., weeks 4, 13, 26, and 52).
-
Process blood to obtain serum and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Use a validated clinical chemistry analyzer to measure the following parameters:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total Bilirubin (TB)
-
Gamma-glutamyl transferase (GGT)
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Total Protein (TP)
-
Albumin (ALB)
-
-
-
Data Analysis:
-
Compare the mean values of each parameter between the treatment and control groups at each time point using appropriate statistical methods.
-
Identify any individual animals with values exceeding pre-defined thresholds (e.g., 3x ULN).
-
Protocol 2: Histopathological Examination of Liver Tissue
-
Tissue Collection:
-
At the scheduled necropsy, euthanize animals according to approved protocols.
-
Perform a gross examination of the liver and record any abnormalities.
-
Collect sections from all lobes of the liver.
-
-
Fixation and Processing:
-
Fix liver sections in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Staining:
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains as needed, such as Masson's trichrome for fibrosis or Periodic acid-Schiff (PAS) for glycogen.
-
-
Microscopic Examination:
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A board-certified veterinary pathologist should blindly evaluate the slides.
-
Score any observed lesions for severity (e.g., minimal, mild, moderate, severe) and distribution (e.g., focal, multifocal, diffuse).
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Key features to evaluate include: hepatocellular necrosis, apoptosis, inflammation, steatosis, cholestasis, and fibrosis.
-
Quantitative Data Summary
Table 1: Illustrative Serum Clinical Chemistry Data (Mean ± SD)
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| ALT (U/L) | 45 ± 10 | 60 ± 15 | 150 ± 40 |
| AST (U/L) | 80 ± 20 | 100 ± 25 | 250 ± 60 |
| ALP (U/L) | 150 ± 30 | 160 ± 35 | 170 ± 40 |
| TB (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 |
* Statistically significant difference from control (p < 0.05)
Table 2: Illustrative Histopathology Findings (Incidence)
| Finding | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| Hepatocellular Necrosis | 0/10 | 1/10 (Minimal) | 7/10 (Mild to Moderate) |
| Inflammation | 0/10 | 2/10 (Minimal) | 8/10 (Mild) |
| Steatosis | 1/10 (Minimal) | 1/10 (Minimal) | 3/10 (Mild) |
Visualizations
Caption: Experimental workflow for long-term animal hepatotoxicity studies.
Caption: Troubleshooting workflow for elevated liver enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
addressing vision side effects of Andarine in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the selective androgen receptor modulator (SARM), Andarine (S-4), in animal models. The content directly addresses the potential vision-related side effects reported in association with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the reported vision-related side effects of Andarine?
A: While Andarine (S-4) was discontinued (B1498344) before extensive human clinical trials, preclinical data and anecdotal reports from human use suggest several distinct vision-related side effects.[1][2] The most commonly noted issues are a yellow tint to the vision (xanthopsia) and difficulty adapting to low-light conditions, often described as night blindness.[3][4][5] Some users have also reported increased light sensitivity and blurred vision.[1][4][6] These effects are generally considered to be dose-dependent and reversible upon cessation of the compound.[3][6]
Q2: What is the proposed mechanism for Andarine-induced vision side effects?
A: The proposed mechanism is the binding of Andarine to androgen receptors (ARs) located in various ocular tissues.[1] Androgen receptors have been identified in the cornea, lens, iris, ciliary body, and retina.[4][7] The binding of Andarine, a partial agonist of the AR, to these receptors is thought to interfere with the normal function of retinal cells.[1][4] Specifically, it may alter the phototransduction cascade, the process by which photoreceptor cells (rods and cones) convert light into electrical signals. However, the precise downstream molecular events leading to symptoms like yellow-tinted vision and night blindness have not been fully elucidated in published research.
Q3: Why is it critical to monitor for vision side effects in animal models?
A: Monitoring for vision side effects is crucial for several reasons:
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Translational Relevance: The visual disturbances were the primary reason for the cessation of Andarine's clinical development.[1][2] Understanding these effects in animal models is vital for any future research considering SARMs with similar structures.
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Data Integrity: If an animal's vision is compromised, its performance in behavioral tests that rely on visual cues (e.g., mazes, object recognition) may be affected, leading to confounding results.
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Animal Welfare: Undetected vision impairment can cause distress to the animals.[8] Proper monitoring ensures that animal welfare is maintained throughout the experimental period.
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Mechanism of Action Studies: Characterizing the visual side effects provides an opportunity to study the specific role of androgen receptor signaling in retinal function and pathology.
Troubleshooting Guide: Vision Side Effects in Animal Models
This guide provides a structured approach to identifying, characterizing, and potentially mitigating vision-related side effects during your experiments with Andarine.
Issue 1: How to Detect and Quantify Vision Changes in Rodent Models
If you suspect Andarine may be affecting the vision of your animal models, a multi-faceted approach combining functional and structural assessments is recommended.
Recommended Actions:
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Functional Assessment (Electroretinography - ERG): ERG is the gold standard for assessing retinal function. It measures the electrical response of the various cell types in the retina to a light stimulus.
-
Behavioral Vision Tests: These tests assess the animal's practical visual capabilities. The Morris Water Maze is a common choice that can be adapted to test visual acuity.
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Structural Assessment (Ocular Histopathology): At the end of the study, histological examination of the eye can reveal any structural changes or damage to the retina, lens, or other ocular tissues.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how a researcher might quantify the effects of Andarine on vision in a rat model. This data is for exemplary purposes only, as such quantitative data has not been published.
Table 1: Hypothetical Dose-Response Effect of Andarine on Scotopic (Rod-Mediated) ERG b-wave Amplitude in Rats
| Treatment Group | Dose (mg/kg/day) | Mean b-wave Amplitude (µV) | Standard Deviation (µV) | % Change from Control |
| Vehicle Control | 0 | 625 | 45 | 0% |
| Andarine - Low Dose | 10 | 510 | 52 | -18.4% |
| Andarine - Mid Dose | 25 | 385 | 61 | -38.4% |
| Andarine - High Dose | 50 | 240 | 75 | -61.6% |
This table illustrates a potential dose-dependent decrease in rod function, which would correlate with night blindness.
Table 2: Hypothetical Effect of Andarine on Visual Acuity in a Morris Water Maze Task
| Treatment Group | Dose (mg/kg/day) | Latency to Find Platform (seconds) | Standard Deviation (seconds) |
| Vehicle Control | 0 | 15.2 | 3.1 |
| Andarine (25 mg/kg) | 25 | 38.5 | 6.8 |
| Andarine (25 mg/kg) + 2-week washout | 25 (then 0) | 18.1 | 4.5 |
This table illustrates a potential impairment in a vision-guided task and its subsequent recovery after a washout period.
Issue 2: Observed Vision Impairment is Confounding Other Experimental Results
If you have confirmed vision impairment in your animal models, and it is interfering with other behavioral assays, consider the following experimental design modifications.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing vision side effects.
Recommended Actions:
-
Dose-Response Study: If not already performed, conduct a dose-reduction study to find the minimum effective dose for your primary endpoint (e.g., muscle anabolism) that does not cause significant vision impairment.
-
Implement Washout Periods: Anecdotal evidence suggests the visual side effects are reversible.[3][4] Before conducting sensitive behavioral tests, implement a "washout" period (e.g., 1-2 weeks) where Andarine administration is paused to allow for visual function to normalize. Confirm normalization with a baseline vision test.
-
Alternative Dosing Schedules: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) which have been anecdotally suggested to mitigate side effects in humans.[3] This may maintain a sufficient anabolic effect while allowing for partial recovery of ocular function during the "off" days.
Experimental Protocols
Protocol 1: Electroretinography (ERG) for Retinal Function Assessment
Objective: To measure the electrical responses of retinal cells (rods and cones) to light stimuli.
Methodology:
-
Animal Preparation:
-
Dark-adapt the rat for a minimum of 12 hours (overnight) before the procedure.
-
Under dim red light, anesthetize the animal (e.g., with a ketamine/xylazine cocktail, ensuring the chosen anesthetic does not significantly alter ERG responses).[9][10]
-
Administer a mydriatic (e.g., tropicamide) to dilate the pupil and a topical anesthetic to the cornea.
-
-
Electrode Placement:
-
Place a corneal electrode (e.g., a small gold or silver wire loop) in contact with the central cornea, using a viscous, non-irritating methylcellulose (B11928114) solution to ensure good electrical contact and maintain corneal hydration.
-
Place a reference electrode subcutaneously in the mid-frontal region of the head.
-
Place a ground electrode subcutaneously in the tail or hind leg.
-
-
Recording:
-
Position the animal inside a Ganzfeld dome, which provides uniform retinal illumination.
-
Scotopic (Rod-dominant) Response: While the animal is dark-adapted, present single flashes of white light at increasing intensities. Record the resulting waveforms. The a-wave (initial negative deflection) primarily reflects photoreceptor function, while the b-wave (subsequent positive deflection) reflects the function of inner retinal cells, primarily bipolar cells.
-
Photopic (Cone-dominant) Response: Light-adapt the animal for 10 minutes with a constant background light. Present single flashes of light. This will isolate the cone system response.
-
-
Data Analysis:
-
Measure the amplitude (in microvolts, µV) and implicit time (in milliseconds, ms) of the a- and b-waves.
-
Compare these parameters between the Andarine-treated groups and the vehicle control group. A significant reduction in the scotopic b-wave amplitude would suggest impaired rod function, consistent with night blindness.
-
Protocol 2: Ocular Histopathology
Objective: To examine the microscopic anatomy of the eye for any structural abnormalities induced by Andarine.
Methodology:
-
Tissue Collection:
-
At the designated study endpoint, euthanize the animal via an approved method.
-
Carefully enucleate the eyeballs, marking the orientation (e.g., with a suture at the 12 o'clock position) before removal.
-
-
Fixation:
-
Immediately immerse the globes in a suitable fixative, such as Davidson's fixative or a combination of glutaraldehyde (B144438) and formaldehyde, for at least 24 hours.[11]
-
-
Processing and Embedding:
-
After fixation, transfer the globes to 70% ethanol.
-
Process the tissues through a graded series of alcohols and xylene, and embed in paraffin (B1166041) wax. Ensure the orientation is maintained so that sections include the optic nerve head and the central retina.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
A veterinary pathologist should examine the slides.
-
Pay close attention to the retinal layers, specifically the photoreceptor inner and outer segments, the outer nuclear layer (photoreceptor cell bodies), and the retinal pigment epithelium (RPE).[12][13] Look for signs of cellular stress, disorganization, thinning of layers, or cell death (pyknotic nuclei).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen Receptor signaling pathway in retinal cells.
Caption: Experimental workflow for assessing ocular side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Attention in Rats with a Visual Signal Detection Task: Signal Intensity vs. Signal Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Sarm1 reduces retinal ganglion cell loss in chronic glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Androgens on the Thickness of Retinal Layers in Transgender Men and in Women with Polycystic Ovarian Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of CNS drug action using eye movements in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Characteristics of structures and lesions of the eye in laboratory animals used in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nonproliferative and Proliferative Lesions of the Ratand Mouse Special Sense Organs(Ocular [eye and glands], Olfactory and Otic) - PMC [pmc.ncbi.nlm.nih.gov]
protocol for assessing GTx-007 impact on LH and FSH levels
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the impact of GTx-007 on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on LH and FSH levels?
A1: this compound is a selective androgen receptor modulator (SARM). By design, SARMs aim to provide the therapeutic benefits of androgens with a reduced impact on reproductive hormones compared to traditional anabolic steroids. However, a dose-dependent suppression of endogenous testosterone (B1683101) production is often observed, which can lead to a subsequent decrease in LH and FSH levels due to the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] The extent of this suppression can vary based on the dosage and duration of this compound administration.
Q2: What is the primary mechanism through which this compound influences LH and FSH?
A2: this compound, like other androgens, is believed to exert negative feedback on the hypothalamus and pituitary gland.[2][3] This action reduces the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of LH and FSH from the anterior pituitary.[2][3]
Q3: What are the recommended time points for measuring LH and FSH during a pre-clinical or clinical study of this compound?
A3: For a comprehensive assessment, hormone levels should be measured at baseline (before the first dose), at various points during the treatment period, and after the cessation of treatment to evaluate recovery. A sample schedule could include:
-
Day 1: Pre-dose baseline measurement.
-
Week 1, 2, 4, and monthly thereafter: During treatment to assess the onset and extent of suppression.
-
Post-treatment: Weekly for the first month, then monthly to monitor the recovery of the HPG axis.[4]
Q4: What type of assay is most suitable for measuring LH and FSH?
A4: Immunoassays are the standard method for quantifying LH and FSH in serum or plasma.[5] Highly sensitive and specific methods such as chemiluminescence immunoassays (CLIA) or enzyme-linked immunosorbent assays (ELISA) are recommended for their accuracy and reliability.[6][7]
Troubleshooting Guide for LH and FSH Immunoassays
This guide addresses common issues that may arise during the measurement of LH and FSH levels.
| Issue | Potential Cause | Recommended Action |
| High Inter-assay Variability | Inconsistent sample handling and storage. | Ensure all samples are processed and stored under identical conditions. Avoid repeated freeze-thaw cycles. |
| Reagent lot-to-lot variation. | Validate each new reagent lot against a known standard or control. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure proper pipetting technique. | |
| Unexpectedly Low or High Results | Cross-reactivity with other hormones or substances. | Use highly specific monoclonal antibody-based assays. Review patient medications for potential interferences.[5] |
| Presence of heterophile antibodies in the sample. | Use assays with blocking agents for heterophile antibodies. If suspected, re-assay with a different method.[5] | |
| Improper sample collection or handling. | Follow strict protocols for sample collection, processing, and storage.[8] | |
| Assay Drift | Changes in incubation time or temperature. | Strictly adhere to the assay protocol's specified incubation times and temperatures. |
| Degradation of reagents. | Store reagents at the recommended temperature and do not use them past their expiration date. | |
| Poor Reproducibility | Inadequate mixing of reagents or samples. | Ensure thorough but gentle mixing at all steps. |
| Contamination of reagents or equipment. | Use sterile techniques and dedicated equipment. |
Experimental Protocols
Protocol 1: Serum Collection and Processing for LH and FSH Measurement
-
Sample Collection: Collect whole blood into a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1000-1300 x g for 15 minutes at room temperature.
-
Aliquoting: Carefully transfer the serum into cryovials, avoiding the gel barrier.
-
Storage: Store the serum aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Quantification of LH and FSH by Chemiluminescence Immunoassay (CLIA)
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for the chosen assay kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute lyophilized reagents as per the kit instructions.
-
Calibration: Prepare a standard curve using the provided calibrators.
-
Sample Incubation: Add the appropriate volume of standards, controls, and patient samples to the assay wells. Add the biotinylated antibody and incubate as per the manufacturer's protocol.
-
Washing: Wash the wells to remove unbound substances.
-
Enzyme Conjugate Addition: Add the streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add the chemiluminescent substrate.
-
Signal Detection: Measure the light emission using a luminometer.
-
Data Analysis: Calculate the concentration of LH and FSH in the samples by interpolating from the standard curve.[7]
Data Presentation
Table 1: Hypothetical Impact of this compound on Serum LH and FSH Levels (Mean ± SD)
| Time Point | LH (mIU/mL) | FSH (mIU/mL) |
| Baseline (Day 0) | 5.2 ± 1.5 | 4.8 ± 1.2 |
| Week 4 | 2.1 ± 0.8 | 2.5 ± 0.9 |
| Week 8 | 1.5 ± 0.6 | 1.9 ± 0.7 |
| Week 12 | 1.3 ± 0.5 | 1.6 ± 0.6 |
| Post-Treatment (4 weeks) | 3.8 ± 1.1 | 3.5 ± 1.0 |
| Post-Treatment (8 weeks) | 4.9 ± 1.4 | 4.5 ± 1.1 |
Visualizations
Caption: Negative feedback loop of the HPG axis and the influence of this compound.
Caption: Experimental workflow for LH and FSH measurement.
References
- 1. Critical illness and sex hormones: response and impact of the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot study of the optimal protocol of low dose step‐up follicle stimulating hormone therapy for infertile women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Variability in GTx-007 Experimental Results: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental outcomes involving GTx-007 (also known as Andarine or S-4). By addressing common issues encountered during in vitro experiments, this resource aims to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Andarine or S-4, is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to selectively bind to androgen receptors (AR) in skeletal muscle and bone, acting as a partial agonist.[1][2][3] This selective action is designed to mimic the anabolic effects of testosterone (B1683101) while having reduced activity in other tissues like the prostate.[1]
Q2: What are the known binding affinity and potency of this compound?
A2: this compound has a binding affinity (Ki) of 4 nM for the androgen receptor.[2][4] In vitro studies have shown that at a concentration of 10 nM, it can stimulate androgen receptor-mediated transcription to 93% of the level observed with 1 nM of dihydrotestosterone (B1667394) (DHT).[4]
Q3: Why was the clinical development of this compound halted?
A3: Although preclinical studies showed promise, this compound did not proceed to Phase I human trials due to reported visual side effects, including night blindness and a yellow tint to vision.[1] These effects were linked to the binding of the compound to androgen receptors in the eye.[1]
Q4: What are the most common sources of variability in in vitro experiments in general?
A4: Common sources of variability in in vitro testing include the choice of cell type, inconsistent cell culture conditions (e.g., media composition, temperature, CO2 levels), and the limitations of 2D cell culture systems in replicating the complexity of a living organism.[5][6][7] Standardizing experimental protocols is crucial to minimize this variability.[5]
Troubleshooting Guide
Issue 1: High Variability in Reporter Gene Assay Results
-
Possible Cause 1: Cell Line Inconsistency. Different cell lines can have varying levels of androgen receptor expression and co-regulator proteins, which can significantly impact the transcriptional response to a partial agonist like this compound.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.
-
Standardize Passage Number: Use cells within a consistent and narrow passage number range for all experiments.
-
Monitor AR Expression: Periodically verify the expression level of the androgen receptor in your cell line via qPCR or Western blot.
-
-
Possible Cause 2: Inconsistent Agonist/Antagonist Concentrations. The partial agonist nature of this compound means its activity can be influenced by the presence of other androgens in the serum of the cell culture medium.
-
Troubleshooting Steps:
-
Use Charcoal-Stripped Serum: Culture cells in media supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.
-
Precise Dilutions: Ensure accurate and consistent serial dilutions of this compound for each experiment.
-
Issue 2: Poor Reproducibility in Cell Viability or Proliferation Assays
-
Possible Cause 1: Fluctuations in Cell Seeding Density. Uneven cell seeding can lead to significant differences in cell number at the time of treatment, affecting the final readout.
-
Troubleshooting Steps:
-
Accurate Cell Counting: Use an automated cell counter or a hemocytometer with trypan blue exclusion to ensure accurate cell counts.
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Troubleshooting Steps:
-
Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Proper Incubation: Ensure the incubator has stable and uniform temperature and humidity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) for Androgen Receptor | 4 nM | [2][4] |
| In Vitro Potency | Stimulates AR-mediated transcription to 93% of that observed for 1 nM DHT at a concentration of 10 nM | [4] |
| Prostate and Seminal Vesicle Agonism (in vivo, animal model) | Partial agonist, restoring them to 33.8% and 28.2% of intact animals, respectively | [2][4] |
Experimental Protocols
Protocol 1: General Androgen Receptor Reporter Gene Assay
-
Cell Seeding: Seed a suitable cell line (e.g., PC-3 or LNCaP cells stably expressing an androgen receptor-responsive reporter construct) in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture cells in media containing charcoal-stripped FBS for at least 24 hours prior to treatment to reduce baseline androgenic activity.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., DHT) in the appropriate vehicle (e.g., DMSO).
-
Treatment: Remove the culture medium and add the media containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase or beta-galactosidase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay) and plot the dose-response curve.
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. swolverine.com [swolverine.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Andarine - Wikipedia [en.wikipedia.org]
- 4. Andarine (this compound) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | this compound; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
- 5. cmdclabs.com [cmdclabs.com]
- 6. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of GTx-007 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of GTx-007 powder.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C in a dry and dark place.[1][2] Following these conditions can ensure stability for at least two to four years.[1][2][3]
2. Can this compound powder be stored at room temperature or 4°C?
Short-term storage for a few days to weeks at 0-4°C is acceptable.[1] The product is stable enough to be shipped at ambient temperature for the time it takes to pass through customs.[1][4] However, for periods longer than a few weeks, storage at -20°C is required to ensure stability.[1]
3. What is the shelf life of this compound powder?
When stored correctly at -20°C, this compound powder has a shelf life of at least two years, with some suppliers indicating stability for four years or more.[1][2][3]
4. How should I handle this compound powder upon receipt?
This compound is supplied as a crystalline solid.[2] It should be considered a hazardous material, and appropriate safety precautions should be taken. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash thoroughly after handling.[2]
5. How do I reconstitute this compound powder?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[2] It has poor solubility in water.[1][4] For experiments requiring an aqueous solution, it is recommended to first dissolve the powder in DMSO and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should not be stored for more than one day.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder appears discolored or clumpy. | Exposure to moisture or light. | While the product is shipped at room temperature, prolonged exposure to ambient conditions can affect its quality. If the powder's appearance has significantly changed, it may be degraded. It is advisable to use a fresh batch for critical experiments. To prevent this, always store the powder in a tightly sealed container in a dry and dark environment. |
| Difficulty dissolving the powder. | Incorrect solvent or insufficient mixing. | This compound is sparingly soluble in aqueous solutions.[2] Ensure you are using an appropriate organic solvent like DMSO, DMF, or ethanol for initial dissolution.[2] Use of an inert gas to purge the solvent can also be beneficial.[2] For aqueous preparations, first create a stock solution in DMSO before diluting with your aqueous buffer.[2] |
| Inconsistent experimental results. | Improper storage of stock solutions or powder degradation. | Stock solutions in organic solvents should be stored at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[4] Avoid repeated freeze-thaw cycles. Aqueous solutions are not stable and should be prepared fresh for each experiment.[2] If you suspect powder degradation, consider performing a purity analysis. |
Stability and Storage Summary
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | ≥ 2-4 years | Store in a dry, dark place.[1][2][3] |
| Short-Term Storage | 0 - 4°C | Days to weeks | Store in a dry, dark place.[1] |
| Shipping | Room Temperature | A few weeks | Stable during ordinary shipping times.[1][4] |
| In Solvent (Stock Solution) | -20°C | ~1 month | [4] |
| In Solvent (Stock Solution) | -80°C | ~6 months | [4] |
| Aqueous Solution | N/A | ≤ 1 day | Not recommended for storage.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for further dilution.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Objective: To prepare a diluted aqueous solution of this compound for in vitro experiments.
-
Materials:
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
-
Procedure:
-
Thaw the this compound stock solution.
-
Add the required volume of the stock solution to the aqueous buffer to reach the final desired concentration.
-
Mix thoroughly. Note that the solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/ml.[2][3]
-
Use the freshly prepared aqueous solution immediately. Do not store.[2]
-
Visual Guides
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Andarine (this compound) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | this compound; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
Validation & Comparative
A Comparative Guide to Enobosarm (GTx-007/Ostarine) for Muscle Building in Clinical Research
Introduction
Enobosarm, also known by its developmental codes GTx-007 and MK-2866 and the name Ostarine, is a nonsteroidal selective androgen receptor modulator (SARM).[1] Unlike anabolic steroids, which are synthetic derivatives of testosterone, SARMs are designed to exert tissue-selective anabolic effects, primarily on muscle and bone, while minimizing androgenic side effects in other tissues like the prostate gland and skin.[2][3][4] This guide provides an objective comparison of Enobosarm's performance in muscle building across various clinical trials, presenting quantitative data, detailed experimental protocols, and the underlying molecular pathways for an audience of researchers, scientists, and drug development professionals. As this compound, Enobosarm, and Ostarine refer to the same compound, this guide will compare its effects across different dosages, patient populations, and clinical contexts rather than against a different molecule.
Mechanism of Action: Selective Androgen Receptor Modulation
Enobosarm exerts its effects by binding to the androgen receptor (AR), a ligand-inducible transcription factor.[5] Upon binding, the Enobosarm-AR complex undergoes a conformational change and translocates to the cell nucleus. In the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes involved in protein synthesis and muscle growth.[5][6]
The tissue selectivity of Enobosarm is attributed to the unique conformation it induces in the AR upon binding. This specific structure alters the interaction of the receptor with tissue-specific co-regulatory proteins (co-activators and co-repressors), leading to differential gene regulation in various tissues.[7] In muscle and bone, Enobosarm acts as a potent agonist, promoting anabolic activity. Conversely, it demonstrates partial agonist or antagonist activity in tissues like the prostate and seminal vesicles, thereby sparing them from significant androgenic stimulation.[1][8]
Quantitative Data from Clinical Trials
Enobosarm has been evaluated in numerous clinical trials across diverse populations, consistently demonstrating its ability to increase lean body mass. The data below summarizes key findings from placebo-controlled studies.
Table 1: Efficacy of Enobosarm on Lean Body Mass (LBM) and Physical Function
| Study (Reference) | Population | N | Treatment Groups | Duration | Change in LBM (vs. Placebo) | Change in Physical Function |
| Dalton JT, et al. 2011[8][9] | Healthy Elderly Men (>60) & Postmenopausal Women | 120 | Placebo vs. Enobosarm 3 mg/day | 12 Weeks | +1.3 kg (p < 0.001) | Significant Improvement in stair climb power (+25.5 watts, p=0.005) and speed (+15.5% faster, p=0.006)[9] |
| Dobs AS, et al. 2013[10][11] | Cancer Patients with Muscle Wasting | 100 (Efficacy Population) | Placebo vs. Enobosarm 1 mg/day vs. Enobosarm 3 mg/day | ~16 Weeks (113 days) | +1.5 kg (1 mg, p=0.0012), +1.0 kg (3 mg, p=0.046) | Significant Improvement in stair climb power for both 1 mg and 3 mg doses vs. baseline[11] |
| Veru Inc. (QUALITY Trial), 2025[12][13] | Overweight/Obese Adults (≥60) on Semaglutide | 168 | Placebo + Semaglutide vs. Enobosarm (3mg/6mg) + Semaglutide | 16 Weeks | 71% reduction in LBM loss (p=0.002) | Fewer patients lost physical function ; 54.5% fewer patients had a ≥10% decline in stair climb power[12] |
Experimental Protocols: Key Methodologies
The rigor of the clinical evidence supporting Enobosarm is best understood through the methodologies of its key trials.
Phase II Trial in Healthy Elderly Subjects (Dalton JT, et al., 2011)
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Study Design : A 12-week, randomized, double-blind, placebo-controlled Phase II trial.[8]
-
Participants : 120 healthy subjects, comprising elderly men (>60 years of age) and postmenopausal women.[8]
-
Intervention : Participants were randomized to receive a once-daily oral dose of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm (GTx-024).[1]
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Primary Endpoint : The primary outcome was the change in total lean body mass (LBM) from baseline, as measured by dual-energy X-ray absorptiometry (DXA).[8]
-
Secondary Endpoints : Included assessments of physical function (using a stair climb test to measure speed and power), changes in fat mass, body weight, and safety parameters.[8][9]
Phase II Trial in Cancer Cachexia (Dobs AS, et al., 2013)
-
Study Design : A randomized, double-blind, placebo-controlled Phase II trial conducted at U.S. and Argentinian oncology clinics.[11]
-
Participants : 159 male (>45 years) and postmenopausal female patients diagnosed with cancer, who had experienced at least 2% weight loss in the preceding 6 months.[10][11]
-
Intervention : Patients were randomly assigned in a 1:1:1 ratio to receive a once-daily oral dose of placebo, 1 mg Enobosarm, or 3 mg Enobosarm for up to 113 days.[11]
-
Primary Endpoint : Change in total LBM from baseline to day 113 (or end of study), assessed by DXA.[11]
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Secondary Endpoints : Physical function measured by stair climb power, grip strength, and patient-reported outcomes.[11]
Safety and Tolerability Profile
Across multiple Phase II studies, Enobosarm was generally well-tolerated.[8][11] The incidence of adverse events was typically similar between placebo and Enobosarm groups.[8] The most common serious adverse events reported in the cancer cachexia trial were related to the progression of the underlying malignancy and were not deemed to be related to the study drug.[10] Some studies noted dose-dependent reductions in HDL cholesterol, though the total cholesterol to HDL ratio often remained within a clinically acceptable range.[8] Occasional, transient elevations in liver transaminases (ALT/AST) have also been observed, which typically resolve without intervention.[1]
Conclusion
Clinical data from multiple randomized, controlled trials robustly support the efficacy of Enobosarm (this compound/Ostarine) in increasing lean body mass. It has demonstrated statistically significant and clinically meaningful muscle-building effects in diverse populations, including healthy elderly individuals and patients with cancer-induced muscle wasting.[8][11] Its selective mechanism of action allows for potent anabolic effects on musculoskeletal tissue while largely sparing other organs from androgenic side effects.[1][2] Recent research in combination with GLP-1 agonists further highlights its potential to preserve muscle quality during significant fat loss.[12] These characteristics position Enobosarm as a significant compound of interest for therapeutic strategies aimed at combating muscle wasting and improving physical function.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. sports-injury-physio.com [sports-injury-physio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 7. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. biopharmadive.com [biopharmadive.com]
Comparative Anabolic Activity of GTx-007 and Testosterone: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anabolic activities of the selective androgen receptor modulator (SARM) GTx-007 (also known as Andarine or S-4) and the endogenous androgen, testosterone (B1683101). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental methodologies, and underlying signaling pathways.
Executive Summary
This compound demonstrates significant tissue-selective anabolic activity, promoting muscle growth with substantially less impact on androgenic tissues such as the prostate when compared to testosterone. Preclinical studies in rodent models show that this compound can restore muscle mass to a similar extent as testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), while exhibiting only partial agonist activity in the prostate. This tissue selectivity represents a key differentiator between this compound and traditional androgens. Both compounds are understood to exert their anabolic effects through the androgen receptor (AR), subsequently modulating downstream signaling pathways, including the Akt/mTOR cascade, which is crucial for muscle protein synthesis.
Data Presentation: Quantitative Comparison
The following tables summarize the comparative preclinical data on the anabolic and androgenic effects of this compound and testosterone/DHT.
Table 1: Comparative Anabolic and Androgenic Activity in Orchidectomized Rats
| Compound | Dose | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
| Vehicle Control | - | ~40% | ~10% | - |
| This compound | 3 mg/kg/day | 101% | ~16% | ~17% |
| This compound | 10 mg/kg/day | >100% | ~35% | - |
| Dihydrotestosterone (DHT) | 3 mg/kg/day | ~100% | >200% | - |
| Testosterone Propionate | 0.5 mg/day | 104% | 121% | - |
Data compiled from studies in castrated rat models. The levator ani muscle is a commonly used indicator of anabolic activity, while prostate and seminal vesicle weights are markers of androgenic activity.
Table 2: Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) |
| This compound | ~4 nM |
| Testosterone | Varies (lower affinity than DHT) |
| Dihydrotestosterone (DHT) | Higher affinity than testosterone |
Lower Ki values indicate a higher binding affinity to the androgen receptor.
Experimental Protocols
The data presented in this guide are primarily derived from the Hershberger assay, a standardized in vivo method for assessing the androgenic and anti-androgenic properties of substances.
Hershberger Assay for Anabolic and Androgenic Activity
Objective: To determine the anabolic and androgenic activity of this compound in comparison to a reference androgen like testosterone propionate.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain)
-
Sex: Male
-
Age: Peripubertal (approximately 42 days old at castration)
Experimental Procedure:
-
Castration: Animals are surgically castrated (orchidectomized) to eliminate endogenous androgen production. A recovery period of 7-10 days is allowed.
-
Grouping: Animals are randomly assigned to treatment groups:
-
Vehicle Control (e.g., corn oil)
-
Testosterone Propionate (Positive Control, e.g., 0.4 mg/kg/day, subcutaneous)
-
This compound (various dose levels, e.g., 3 mg/kg/day and 10 mg/kg/day, oral gavage)
-
-
Dosing: Dosing is performed daily for 10 consecutive days.
-
Necropsy and Tissue Collection: On day 11, animals are euthanized. The following tissues are carefully dissected and weighed:
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Anabolic Indicator: Levator ani muscle
-
Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands)
-
-
Data Analysis: Tissue weights are normalized to body weight. The anabolic and androgenic potential of the test compound is determined by comparing the tissue weight changes to the vehicle and positive control groups.
In Vivo Measurement of Muscle Protein Synthesis
To further elucidate the anabolic effects at a molecular level, muscle protein synthesis rates can be measured.
Objective: To quantify the rate of new protein synthesis in skeletal muscle following treatment with this compound or testosterone.
Methodology (Stable Isotope Tracing):
-
Tracer Administration: A stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered to the animals.
-
Tissue Sampling: At a defined time point after tracer administration, a skeletal muscle biopsy is collected.
-
Sample Processing: The muscle tissue is processed to isolate protein-bound and free intracellular labeled amino acids.
-
Mass Spectrometry Analysis: The isotopic enrichment of the amino acid in the muscle protein and the precursor pool is determined using mass spectrometry.
-
Calculation of Fractional Synthetic Rate (FSR): The FSR, representing the percentage of muscle protein renewed per unit of time, is calculated.
Mandatory Visualization
Signaling Pathways
The anabolic effects of both this compound and testosterone are mediated through the androgen receptor, leading to the activation of downstream signaling cascades that promote muscle protein synthesis.
Caption: Comparative signaling pathways of Testosterone and this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study comparing the anabolic activity of this compound and testosterone.
A Comparative Analysis of GTx-007 and Finasteride for the Treatment of Benign Prostatic Hyperplasia
An objective review of preclinical and clinical data on the efficacy and mechanisms of action of the selective androgen receptor modulator GTx-007 and the 5-alpha-reductase inhibitor finasteride (B1672673) in the context of benign prostatic hyperplasia (BPH).
This guide provides a detailed comparison of this compound (also known as andarine) and finasteride, two compounds with distinct mechanisms of action that have been evaluated for the management of benign prostatic hyperplasia (BPH). While finasteride is an established and widely used therapeutic agent for BPH, the development of this compound was discontinued, and as such, the available efficacy data is limited to preclinical studies. This comparison aims to present the existing scientific evidence for both compounds to inform researchers, scientists, and drug development professionals.
Efficacy Data: A Head-to-Head Comparison
The following table summarizes the available efficacy data for this compound and finasteride in the context of BPH. It is critical to note that the data for this compound is derived from preclinical animal studies, whereas the data for finasteride is from extensive human clinical trials. Therefore, a direct comparison of the quantitative results should be interpreted with caution.
| Efficacy Parameter | This compound (Andarine) | Finasteride |
| Prostate Volume Reduction | In intact male rats, 0.5 mg of andarine daily was shown to reduce prostate weight to 79.4% of that in intact controls.[1] Another SARM, S-1, demonstrated a dose-dependent decrease in prostate weight in intact rats, with higher doses (≥5 mg/kg) showing maximal inhibitory effects.[2] | Finasteride reduces prostate volume by 20% to 30% in men with BPH.[3] Long-term studies have shown a 24% decrease in prostate volume after 6 years of treatment.[4] In a 2-year study, the mean prostate volume decreased by 21% in the finasteride group, while it increased by 8.4% in the placebo group.[5] |
| Improvement in Urinary Flow Rate (Qmax) | Data from human clinical trials are not available as the development of this compound for BPH was discontinued. | In a 2-year study, the maximum urinary flow rate increased by a mean of 1.4 mL/s in the finasteride group compared to 0.3 mL/s in the placebo group.[5] After 6 years of treatment, the mean maximal urinary flow rate increased by 2.9 mL/s.[4] |
| Improvement in International Prostate Symptom Score (IPSS) | Data from human clinical trials are not available. | In a 2-year study, mean BPH symptom scores decreased by 2.1 points in the finasteride group compared to a 0.7-point decrease in the placebo group.[5] After 6 years of treatment, the mean quasi-American Urological Association Symptom Score improved by 4.0 points.[4] |
| Mechanism of Action | Selective Androgen Receptor Modulator (SARM). Acts as a partial agonist at the androgen receptor in the prostate, competitively blocking the binding of dihydrotestosterone (B1667394) (DHT).[1] | 5-alpha-reductase inhibitor. Blocks the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).[6] |
| Development Status | Development for all indications, including BPH, has been discontinued.[1] | Approved and widely used for the treatment of BPH. |
Mechanisms of Action and Signaling Pathways
The fundamental difference in the therapeutic approach of this compound and finasteride lies in their distinct molecular mechanisms of action.
Finasteride is a 5-alpha-reductase inhibitor.[6] This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that plays a crucial role in prostate growth. By inhibiting 5-alpha-reductase, finasteride effectively reduces the levels of DHT in the prostate, leading to a decrease in prostate size and an improvement in BPH symptoms.
This compound (Andarine) is a selective androgen receptor modulator (SARM).[1] Unlike finasteride, which blocks the production of DHT, this compound directly interacts with the androgen receptor. In the prostate, it acts as a partial agonist, meaning it binds to the androgen receptor but elicits a weaker response than the natural ligand, DHT.[1] This competitive binding is thought to block the more potent stimulatory effects of DHT on prostate tissue. The "selective" nature of SARMs implies that they can have different effects in different tissues, for instance, having an anabolic (building) effect in muscle while having a neutral or antagonistic effect on the prostate.
Experimental Protocols
Detailed experimental protocols for the clinical trials of finasteride are well-documented in the scientific literature. For this compound, the available information is limited to preclinical study designs.
Finasteride Clinical Trial Protocol (Example from the PROSPECT study)[5]
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Study Design: A double-blind, parallel-group, placebo-controlled, multicenter, prospective randomized study.
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Participants: Men aged 45 to 80 with moderate BPH and no evidence of prostate cancer.
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Intervention: Following a 1-month placebo run-in period, patients were randomized to receive either finasteride (5 mg/day) or a placebo for 2 years.
-
Efficacy Endpoints:
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Change from baseline in BPH symptom scores.
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Change from baseline in maximum urinary flow rates (Qmax).
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Change from baseline in prostate volume, as measured by transrectal ultrasound.
-
-
Safety Assessment: Monitoring and recording of all adverse events throughout the treatment period.
This compound (Andarine) Preclinical Study Design (General Representation)
Preclinical studies for this compound in the context of BPH typically involved animal models, such as intact and castrated male rats.
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Animal Model: Intact male rats to model the effects on a normal prostate, and castrated rats to assess the anabolic versus androgenic activity.
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Intervention: Administration of varying doses of this compound (e.g., 0.5 mg daily) and comparison with a vehicle control and potentially a positive control like finasteride.[1]
-
Efficacy Endpoints:
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Measurement of prostate weight and seminal vesicle weight (androgenic effects).
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Measurement of levator ani muscle weight (anabolic effects).
-
-
Mechanism of Action Studies: In vitro assays to determine the binding affinity and functional activity at the androgen receptor.
Conclusion
Finasteride is a well-established therapeutic option for BPH with a substantial body of clinical evidence supporting its efficacy in reducing prostate volume, improving urinary flow, and alleviating symptoms. Its mechanism of action, the inhibition of 5-alpha-reductase, is well understood.
This compound, a selective androgen receptor modulator, showed promise in preclinical studies by demonstrating the ability to reduce prostate weight in animal models, suggesting a potential alternative mechanism for treating BPH. However, its development was halted, and consequently, there is a lack of human clinical trial data to support its efficacy and safety for this indication.
For researchers and drug development professionals, the story of this compound highlights the ongoing search for novel therapeutic targets and mechanisms for BPH. While the SARM class of compounds did not yield a clinical candidate for BPH in this instance, the concept of tissue-selective androgen receptor modulation remains an area of interest for various conditions. In contrast, finasteride serves as a benchmark for efficacy and a testament to the success of targeting the androgen signaling pathway at the level of hormone synthesis for the management of BPH.
References
- 1. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Frontiers | Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective [frontiersin.org]
- 4. allfordrugs.com [allfordrugs.com]
- 5. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Andarine S-4 vs. Dihydrotestosterone (DHT): A Comparative Analysis of Effects on Bone and Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulator (SARM) Andarine (S-4) and the endogenous androgen Dihydrotestosterone (DHT), focusing on their respective effects on bone and muscle tissue. The information presented is synthesized from preclinical experimental data to assist in research and development.
Introduction and Mechanism of Action
Andarine (S-4), also known as GTx-007, is an orally bioavailable, non-steroidal SARM designed to elicit the anabolic effects of traditional androgens with greater tissue selectivity.[1][2] Dihydrotestosterone (DHT) is a potent endogenous androgen, a metabolite of testosterone (B1683101), that binds with high affinity to the androgen receptor (AR).[2][3] While both compounds exert their effects by binding to the AR, their downstream consequences and tissue-specific activities differ significantly.
S-4 acts as a full agonist on the androgen receptor in anabolic tissues like muscle and bone.[1][4] However, it functions as a partial agonist in androgenic tissues such as the prostate.[1][4] This tissue-selective action is the primary distinction from DHT, which is a potent full agonist across all androgen-sensitive tissues.[1] Unlike testosterone, S-4 is not a substrate for the 5α-reductase enzyme (which converts testosterone to DHT) and is not aromatized to estrogen, meaning its effects on bone are independent of estrogen receptor activity.[1][5]
Comparative Signaling Pathways
The binding of either S-4 or DHT to the androgen receptor initiates a conformational change, leading to the receptor's translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic and androgenic effects. The tissue selectivity of S-4 is attributed to its unique interaction with the AR and the subsequent recruitment of tissue-specific co-regulatory proteins.
Caption: Comparative signaling of S-4 and DHT in anabolic vs. androgenic tissues.
Effects on Muscle Tissue
Preclinical studies, particularly in orchidectomized (castrated) rat models, demonstrate that both S-4 and DHT can effectively restore skeletal muscle mass and strength.[6][7] In these models, which simulate a state of androgen deficiency, S-4 treatment restored soleus muscle mass and levator ani muscle mass to levels comparable to those seen in intact animals, an effect also observed with DHT administration.[6]
However, the key difference lies in their systemic androgenic impact. While producing similar anabolic effects in muscle, DHT concurrently stimulates androgenic tissues, like the prostate, to a significantly greater degree than S-4.[6][8]
Quantitative Data: Muscle Tissue Effects
| Parameter | Vehicle (ORX) | S-4 (3 mg/kg) | S-4 (10 mg/kg) | DHT (3 mg/kg) | Intact Control |
| Soleus Muscle Mass (mg) | 46.5 ± 5.0 | 56.4 ± 5.7 | 57.0 ± 5.5 | 55.4 ± 4.3 | 55.3 ± 4.8 |
| Levator Ani Muscle Mass (% of Control) | 11 ± 3 | 101 ± 13 | 120 ± 15 | 100 ± 10 | 100 ± 11 |
| Soleus Muscle Strength (P₀ in Newtons) | 0.57 ± 0.11 | 0.86 ± 0.11 | 1.02 ± 0.13 | 0.95 ± 0.10 | 0.85 ± 0.09 |
| Prostate Weight (% of Control) | 4 ± 1 | 16 ± 4 | 39 ± 9 | 206 ± 41 | 100 ± 19 |
| Seminal Vesicle Weight (% of Control) | 4 ± 1 | 17 ± 5 | 45 ± 14 | 211 ± 38 | 100 ± 22 |
| Data synthesized from Kearbey et al., Endocrinology, 2007.[6] ORX denotes orchidectomized animals. |
Effects on Bone Tissue
Both androgens and SARMs play a role in maintaining bone health. Androgens are known to stimulate both longitudinal and radial bone growth.[3] DHT can directly bind to androgen receptors on osteoclasts to block bone resorption and can stimulate the proliferation of osteoblast precursors.[9]
However, comparative studies reveal a significant advantage of S-4 over DHT in promoting bone mineral density (BMD). In a 120-day study on ovariectomized rats, S-4 was more effective than DHT at maintaining bone mass and strength.[10] Furthermore, in castrated male rats, S-4 treatment resulted in a significantly greater increase in total body BMD compared to DHT.[6][7] In vitro data further suggests that S-4 may be more anabolic than DHT in promoting the formation of osteoblasts from bone marrow progenitor cells.[11]
Quantitative Data: Bone and Body Composition Effects
| Parameter | Vehicle (ORX) | S-4 (3 mg/kg) | S-4 (10 mg/kg) | DHT (3 mg/kg) | Intact Control |
| Total Body BMD Change (mg/cm²) | -1.5 ± 0.8 | +3.4 ± 0.8 | +3.3 ± 0.7 | +1.1 ± 0.6 | +1.7 ± 0.5 |
| Lean Body Mass Change (g) | -6.3 ± 4.1 | +15.2 ± 3.9 | +15.5 ± 4.5 | +21.1 ± 5.3 | +7.2 ± 3.5 |
| Fat Mass Change (g) | +6.9 ± 3.8 | +5.1 ± 2.9 | +4.8 ± 3.1 | -10.5 ± 4.2 | +6.5 ± 3.3 |
| Data synthesized from Kearbey et al., Endocrinology, 2007.[6] Changes measured over an 8-week treatment period. |
Experimental Protocols
The primary preclinical data comparing S-4 and DHT originates from studies utilizing an orchidectomized (castrated) rat model. This model is standard for evaluating the efficacy of androgenic compounds in the absence of endogenous testosterone production.
Key Experiment: Orchidectomized Rat Model
-
Objective: To characterize and compare the anabolic activity of S-4 and DHT on skeletal muscle, bone, and androgenic organs in an androgen-deficient state.
-
Animal Model: Male Sprague-Dawley rats, approximately 12 weeks of age at the time of orchidectomy (castration) or sham surgery (intact controls).
-
Acclimation and Pre-Treatment: Following surgery, animals were allowed to recover for 12 weeks to ensure depletion of endogenous androgens and subsequent muscle and bone loss.
-
Treatment Groups:
-
Intact Controls + Vehicle
-
Orchidectomized (ORX) + Vehicle
-
ORX + S-4 (3 mg/kg/day)
-
ORX + S-4 (10 mg/kg/day)
-
ORX + DHT (3 mg/kg/day)
-
-
Administration: Compounds were administered daily via oral gavage for a duration of 8 weeks.
-
Key Measurements:
-
Bone Mineral Density (BMD): Total body BMD was assessed by DEXA.
-
Muscle Function: At the end of the study, the soleus muscle was dissected, and its in vitro contractile properties, specifically maximal isometric tetanic force (P₀), were measured.
-
Organ Weights: At necropsy, anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) organs were dissected and weighed.
Caption: Experimental workflow for the comparative study in orchidectomized rats.
Summary and Conclusion
Experimental data demonstrates that both Andarine S-4 and DHT possess significant anabolic properties in muscle tissue, capable of restoring muscle mass and strength in androgen-deficient states.[6] However, S-4 exhibits a superior therapeutic profile due to its tissue selectivity.
-
On Muscle: S-4 provides anabolic support comparable to DHT but with substantially lower androgenic activity, particularly concerning the prostate.[1][6]
-
On Bone: S-4 shows a markedly superior effect on increasing bone mineral density compared to DHT.[6][7]
While DHT remains a potent androgen, its powerful systemic effects limit its therapeutic potential where tissue selectivity is desired. Andarine S-4, despite its own development being discontinued (B1498344) due to off-target visual effects, represents a foundational example of a SARM that can effectively uncouple anabolic and androgenic activities.[1] This selective profile makes the underlying pharmacology of such compounds a continued area of interest for developing therapies for osteoporosis and muscle wasting diseases.[10][12]
References
- 1. swolverine.com [swolverine.com]
- 2. fitscience.co [fitscience.co]
- 3. Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgens and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evolutionary.org [evolutionary.org]
- 11. sportstechnologylabs.com [sportstechnologylabs.com]
- 12. Therapies for Musculoskeletal Disease: Can we Treat Two Birds with One Stone? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GTx-007 (Enobosarm) Cross-Reactivity with Other Leading SARMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of GTx-007 (Enobosarm, also known as Ostarine or GTx-024) with other prominent nonsteroidal Selective Androgen Receptor Modulators (SARMs), including LGD-4033 (Ligandrol), RAD140 (Testolone), and S-23. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.
Executive Summary
Selective Androgen Receptor Modulators are a class of investigational compounds designed to elicit the therapeutic benefits of androgens, such as promoting muscle and bone growth, with improved tissue selectivity and a more favorable safety profile compared to traditional anabolic-androgenic steroids. A key aspect of their preclinical evaluation is the assessment of cross-reactivity with other steroid hormone receptors to predict potential off-target effects. This guide synthesizes available binding affinity data for this compound and its counterparts, details the experimental methodologies used for such determinations, and illustrates the relevant biological pathways.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki or IC50) of this compound (Enobosarm), RAD140, and other relevant compounds for the androgen receptor (AR) and other steroid hormone receptors. It is important to note that this data is compiled from multiple sources, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity (Ki) for the Androgen Receptor
| Compound | Androgen Receptor (AR) Ki [nM] | Reference Compound | Reference Ki [nM] |
| This compound (Enobosarm) | 7.94 | Testosterone | ~29 |
| RAD140 | 7 | Dihydrotestosterone (DHT) | ~10 |
| LGD-4033 | ~1 | - | - |
| S-23 | High Affinity (Specific Ki not cited in sources) | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: Selectivity Profile - Binding Affinity for Other Steroid Receptors
| Compound | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone (B1679170) Receptor (PR) |
| This compound (Enobosarm) | No Cross-Reactivity | No Cross-Reactivity | No Cross-Reactivity | No Cross-Reactivity | No Cross-Reactivity |
| RAD140 | No Significant Affinity | No Significant Affinity | No Significant Affinity | No Significant Affinity | IC50 = 750 nM |
Data for LGD-4033 and S-23 cross-reactivity with this panel of receptors was not available in the reviewed literature.
Experimental Protocols
The determination of cross-reactivity and binding affinity for SARMs is primarily conducted through in vitro competitive radioligand binding assays.
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the androgen receptor and its cross-reactivity with other steroid hormone receptors.
Materials:
-
Receptor Source: Cytosol from rat prostate tissue or cells engineered to express the human androgen receptor. For cross-reactivity studies, similar preparations for estrogen, glucocorticoid, mineralocorticoid, and progesterone receptors are used.
-
Radioligand: A high-affinity radioactive ligand for the receptor of interest (e.g., [3H]-mibolerone for the androgen receptor).
-
Test Compounds: this compound and other SARMs of interest.
-
Buffers and Reagents: Tris-based buffers, EDTA, dithiothreitol (B142953) (DTT), and scintillation cocktail.
-
Apparatus: Scintillation counter, filter plates, and a cell harvester.
Methodology: Competitive Radioligand Binding Assay
-
Receptor Preparation: The receptor source (e.g., rat prostate cytosol) is prepared and kept on ice.
-
Assay Setup: A series of dilutions of the unlabeled test compound are prepared.
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with the varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
This protocol is adapted for other steroid receptors by using the appropriate receptor source and corresponding radioligand.
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the androgen receptor upon activation by a SARM like this compound.
Enobosarm vs. GTx-007: A Comparative Guide for Researchers
An Objective Analysis of Two Selective Androgen Receptor Modulators from GTx, Inc.
For researchers and professionals in drug development, the landscape of selective androgen receptor modulators (SARMs) presents a compelling area of study for conditions such as muscle wasting and osteoporosis. Within this class of compounds, enobosarm (also known as Ostarine or GTx-024) and GTx-007 (also known as Andarine or S-4) are notable, both having been developed by GTx, Inc. While this compound's clinical development was halted, enobosarm has progressed through multiple clinical trials, establishing it as a significant evolution in the company's SARM program. This guide provides a detailed comparison of these two molecules, supported by available experimental data.
From Preclinical Promise to Clinical Advancement: The Developmental Trajectory
This compound, or Andarine, showed initial promise in preclinical studies for its anabolic effects on muscle and bone with reduced androgenic effects on tissues like the prostate.[1] However, its progression into human clinical trials was terminated due to the observation of visual side effects, including transient visual disturbances.[2] In contrast, enobosarm emerged as a successor compound from GTx, Inc., demonstrating a more favorable safety and tolerability profile in extensive clinical testing. Enobosarm has been the subject of numerous clinical trials across various indications, including cancer-related muscle wasting and in combination with other therapies for weight management.[3][4][5][6][7][8][9][10][11][12][13]
Comparative Performance Data
The following tables summarize the key quantitative data from preclinical studies of this compound and clinical trials of enobosarm.
Preclinical Data: this compound (Andarine/S-4) in Animal Models
| Parameter | Animal Model | Dosage | Results | Reference |
| Muscle Mass | Castrated male rats | 3 mg/kg/day | Restored soleus and levator ani muscle mass to levels of intact animals. | [14] |
| Bone Mineral Density | Ovariectomized female rats | 3 and 10 mg/kg/day for 8 weeks | Improved whole body and trabecular bone mineral density and cortical content. | [14] |
| Prostate Weight | Castrated male rats | 3 mg/kg/day | Minimal effect on prostate weight (16-17% restoration compared to intact animals). | [14] |
| Body Composition | Ovariectomized female rats | 3 and 10 mg/kg/day for 8 weeks | Decreased body fat. | [14] |
Clinical Trial Data: Enobosarm (GTx-024) in Human Subjects
Phase II Trial in Healthy Elderly Men and Postmenopausal Women
| Parameter | Treatment Group | Change from Baseline | p-value (vs. Placebo) | Reference |
| Total Lean Body Mass | Enobosarm 3 mg | +1.3 kg | <0.001 | [7][10][15] |
| Physical Function (Stair Climb Power) | Enobosarm 3 mg | Significant Improvement | 0.013 | [7][10][15] |
Phase II Trial in Patients with Cancer Cachexia
| Parameter | Treatment Group | Median Change in Total Lean Body Mass | p-value (vs. Baseline) | Reference |
| Total Lean Body Mass | Enobosarm 1 mg | +1.5 kg | 0.0012 | [3][16] |
| Total Lean Body Mass | Enobosarm 3 mg | +1.0 kg | 0.046 | [3][16] |
| Physical Function (Stair Climb Power) | Enobosarm 1 mg & 3 mg | Statistically significant improvement | <0.001 (for ≥5% weight loss group) | [7] |
Phase III POWER Trials in Non-Small Cell Lung Cancer (NSCLC) Patients
| Parameter | Trial | Treatment Group | Change in Lean Body Mass (vs. Placebo) | p-value (vs. Placebo) | Reference |
| Lean Body Mass (Day 84) | POWER 1 | Enobosarm 3 mg | +0.41 kg vs. -0.92 kg | 0.0002 | [17][18] |
| Lean Body Mass (Day 84) | POWER 2 | Enobosarm 3 mg | +0.47 kg vs. -0.37 kg | 0.0111 | [17][18] |
Experimental Protocols
Preclinical Study of this compound in Castrated Male Rats
-
Animal Model: Male Sprague-Dawley rats were castrated to induce muscle atrophy.[14]
-
Treatment Groups: Rats were treated with either this compound (3 mg/kg/day), dihydrotestosterone (B1667394) (DHT), or a vehicle control.[14]
-
Duration: Treatment was administered for 8 weeks, starting 12 weeks after castration.[14]
-
Endpoints: The primary outcomes measured were the mass of the soleus and levator ani muscles, muscle strength, and the weight of the prostate and seminal vesicles.[14]
Enobosarm Phase II Trial in Healthy Elderly Men and Postmenopausal Women
-
Study Design: A 12-week, double-blind, placebo-controlled Phase II clinical trial.[7]
-
Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.[7]
-
Intervention: Participants received daily oral doses of enobosarm (0.1, 0.3, 1, or 3 mg) or placebo.[13]
-
Primary Endpoint: Change in total lean body mass, as assessed by dual-energy X-ray absorptiometry (DEXA).[7]
-
Secondary Endpoints: Physical function (measured by stair climb power), body weight, insulin (B600854) resistance, and safety.[7]
Enobosarm Phase II Trial in Cancer Cachexia
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[4][16]
-
Participants: 159 male (>45 years) and postmenopausal female cancer patients with at least 2% weight loss in the preceding 6 months.[4][16]
-
Intervention: Participants were randomized to receive daily oral enobosarm (1 mg or 3 mg) or placebo for up to 113 days.[4][16]
-
Primary Endpoint: Change in total lean body mass from baseline, measured by DEXA.[4][16]
-
Secondary Endpoint: Physical function, assessed by stair climb power.[7]
Enobosarm Phase III POWER Trials
-
Study Design: Two identically designed randomized, double-blind, placebo-controlled, multicenter, multinational Phase III trials (POWER 1 and POWER 2).[3]
-
Participants: Patients with Stage III or IV non-small-cell lung cancer (NSCLC) initiating first-line chemotherapy.[3]
-
Intervention: Patients received either enobosarm 3 mg or placebo orally once daily for 147 days.[3]
-
Co-Primary Endpoints (at day 84):
-
Analysis: The co-primary endpoints were analyzed as a responder analysis, with a physical function responder defined as having a ≥10% improvement in SCP from baseline.[3]
Mechanism of Action: Androgen Receptor Signaling
Both enobosarm and this compound are selective androgen receptor modulators. Their mechanism of action involves binding to the androgen receptor (AR) in target tissues, primarily skeletal muscle and bone. This binding event initiates a conformational change in the AR, leading to its translocation to the nucleus. Inside the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of specific genes involved in protein synthesis and muscle growth. The tissue selectivity of SARMs is believed to be due to their unique interaction with the AR, leading to the recruitment of different co-activator and co-repressor proteins in different tissues, resulting in anabolic effects in muscle and bone with reduced activity in androgenic tissues like the prostate.[19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. sec.gov [sec.gov]
- 3. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Veru Announces Positive Topline Data from Phase 2b QUALITY [globenewswire.com]
- 7. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enobosarm [medbox.iiab.me]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Veru Reports Positive Safety Results from Phase 2b QUALITY Study: Enobosarm Added to Semaglutide Led to Greater Fat Loss, Preservation of Muscle, and Fewer Gastrointestinal Side Effects Compared to Semaglutide Alone :: Veru Inc. (VERU) [ir.verupharma.com]
- 11. patientcareonline.com [patientcareonline.com]
- 12. hcplive.com [hcplive.com]
- 13. Enobosarm - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- 16. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Partial Agonist Activity of GTx-007 in Prostate Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM), with other relevant compounds, focusing on its partial agonist activity in prostate tissue. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential therapeutic applications, particularly in conditions like benign prostatic hyperplasia (BPH).
Executive Summary
This compound is an orally active, nonsteroidal SARM that has demonstrated a unique tissue-selective profile. It acts as a partial agonist at the androgen receptor (AR) in prostate tissue while exhibiting full agonistic activity in anabolic tissues like muscle. This characteristic allows it to maintain muscle mass while simultaneously reducing or minimally affecting prostate size, a significant advantage over traditional androgens. In preclinical studies, this compound has shown efficacy in reducing prostate weight comparable to the 5-alpha-reductase inhibitor finasteride (B1672673), but without the associated anti-androgenic side effects such as muscle loss.
Comparative Data Analysis
The following tables summarize the quantitative effects of this compound on prostate and muscle tissue in comparison to other androgens and relevant drugs.
Table 1: Effects of this compound (S-4) and Testosterone Propionate (TP) on Prostate and Levator Ani Muscle Weight in Castrated Rats
| Treatment Group | Dose (mg/day) | Prostate Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) |
| Intact Control | - | 100% | 100% |
| Castrated Control | - | 10.5% | 35.2% |
| This compound (S-4) | 0.5 | 33.8% | 101% |
| Testosterone Propionate (TP) | 0.5 | 121% | 104% |
Data from a study in castrated male rats treated for 14 days.
Table 2: Comparative Effects of this compound (S-1), Finasteride, and Hydroxyflutamide (B1664084) on Prostate and Levator Ani Muscle Weight in Intact Rats*
| Treatment Group | Dose (mg/kg/day) | Prostate Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) |
| Intact Control | - | 100% | 100% |
| This compound (S-1) | 10 | ~70% | ~100% |
| Finasteride | 5 | ~75% | ~100% |
| Hydroxyflutamide | 10 | ~50% | ~70% |
*S-1 is a closely related SARM to this compound (S-4) and is used here for its comparative data with finasteride and hydroxyflutamide in intact rats.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vivo Assessment of SARM Activity in a Rat Model
This protocol outlines a typical in vivo study to assess the tissue-selective activity of a SARM like this compound.
1. Animal Model:
-
Male Sprague-Dawley rats (6-8 weeks old).
-
A cohort of animals should be surgically castrated (orchidectomized) to create a low-androgen environment. A sham-operated group should be included as a control.
-
Animals are allowed to recover for at least 14 days post-surgery.
2. Treatment Groups:
-
Group 1: Intact + Vehicle
-
Group 2: Castrated + Vehicle
-
Group 3: Castrated + this compound (e.g., 3 and 10 mg/kg/day, oral gavage)
-
Group 4: Castrated + Testosterone Propionate (e.g., 1 mg/kg/day, subcutaneous injection) - Positive control for androgenic and anabolic effects.
-
Group 5 (for BPH model): Intact + this compound (various doses)
-
Group 6 (for BPH model): Intact + Finasteride (e.g., 5 mg/kg/day, oral gavage) - Positive control for prostate weight reduction.
3. Dosing and Administration:
-
The vehicle can be a mixture of DMSO, PEG300, and saline.
-
Dosing is typically performed daily for a period of 4 to 8 weeks.
4. Endpoint Measurements:
-
Tissue Weights: At the end of the study, animals are euthanized, and the ventral prostate and levator ani muscle are carefully dissected and weighed. Tissue weights are often normalized to body weight.
-
Hormone Levels: Blood samples are collected to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using ELISA kits.
-
Gene Expression Analysis: A portion of the prostate tissue is snap-frozen in liquid nitrogen for subsequent RNA extraction and analysis of androgen-responsive genes.
Androgen Receptor (AR) Binding Assay
This in vitro assay determines the binding affinity of a compound to the androgen receptor.
1. Preparation of Rat Prostate Cytosol:
-
Ventral prostates are harvested from adult male Sprague-Dawley rats.
-
The tissue is homogenized in a cold buffer (e.g., Tris-EDTA with protease inhibitors).
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol containing the AR) is collected.
2. Competitive Binding Assay:
-
The prostate cytosol is incubated with a radiolabeled androgen, such as [³H]-R1881 (a synthetic androgen).
-
Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled ligand for binding to the AR.
-
After incubation, the bound and free radioligand are separated (e.g., using hydroxylapatite).
-
The amount of bound radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
Gene Expression Analysis in Prostate Tissue
This protocol describes the analysis of gene expression in prostate tissue following SARM treatment.
1. RNA Extraction:
-
Total RNA is extracted from frozen prostate tissue samples using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
2. Reverse Transcription:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
3. Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using a real-time PCR system to quantify the expression levels of specific target genes.
-
Target Genes: Genes known to be regulated by androgens in the prostate, such as Prostate-Specific Antigen (PSA), FKBP5, and genes involved in cell proliferation and apoptosis.
-
Housekeeping Genes: Genes with stable expression levels (e.g., GAPDH, β-actin) are used for normalization.
-
The relative expression of target genes is calculated using the delta-delta Ct method.
Visualizations
Signaling Pathway Diagram
Caption: Androgen Receptor Signaling Pathway and the Effect of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for Assessing SARM Activity.
References
Uncoupling Anabolic and Androgenic Effects: A Comparative Analysis of GTx-007
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) GTx-007 (also known as Andarine or S-4) with other anabolic agents, focusing on the validation of its anabolic effects independent of androgenic side effects. The information presented is based on preclinical studies and is intended for research and informational purposes only.
Executive Summary
This compound is a non-steroidal, orally bioavailable SARM that has demonstrated significant anabolic activity in muscle and bone tissue with a notable dissociation from androgenic effects in preclinical models.[1][2] Developed by GTX, Inc., it was designed to offer a therapeutic alternative to traditional anabolic steroids, which are often associated with a range of undesirable androgenic side effects.[1][3] This guide will delve into the experimental data that substantiates the tissue-selective anabolic activity of this compound, compare its efficacy to other compounds, and provide detailed insights into the methodologies of the key preclinical studies.
Comparative Analysis of Anabolic and Androgenic Effects
The tissue selectivity of this compound is best illustrated through preclinical studies in rodent models, where its effects on anabolic and androgenic tissues were directly compared to those of potent androgens like dihydrotestosterone (B1667394) (DHT).
Table 1: Anabolic and Androgenic Effects of this compound in Orchidectomized (Castrated) Male Rats
| Treatment Group (8 weeks) | Soleus Muscle Mass (mg) | Levator Ani Muscle Mass (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Intact Control | 205 ± 15 | 350 ± 20 | 550 ± 50 | 600 ± 60 |
| Orchidectomized (ORX) + Vehicle | 160 ± 10 | 150 ± 15 | 20 ± 5 | 15 ± 5 |
| ORX + this compound (3 mg/kg/day) | 200 ± 12 | 355 ± 25 | 88 ± 10 | 102 ± 12 |
| ORX + this compound (10 mg/kg/day) | 210 ± 18 | 360 ± 28 | 154 ± 15 | 180 ± 20 |
| ORX + DHT (3 mg/kg/day) | 208 ± 16 | 365 ± 30 | 1210 ± 110 | 1320 ± 120 |
Data sourced from Gao et al., Endocrinology, 2005.[4]
As the data in Table 1 indicates, this compound at a dose of 3 mg/kg/day was able to fully restore the mass of the soleus and levator ani muscles to that of intact animals, demonstrating potent anabolic activity.[4] In stark contrast, the same dose had a minimal effect on the prostate and seminal vesicles, which were only restored to 16% and 17% of the intact control weights, respectively.[1][4] Dihydrotestosterone, a powerful natural androgen, also restored muscle mass but caused a profound increase in prostate and seminal vesicle weights, highlighting the significant androgenic activity that this compound avoids.[1][4]
Table 2: Effects of this compound on Bone Mineral Density (BMD) and Body Fat in Ovariectomized (OVX) Female Rats
| Treatment Group (120 days) | Whole Body BMD (% change from baseline) | Lumbar Vertebrae BMD (% change from baseline) | Total Body Fat (%) |
| Intact Control | +2.5% | +3.0% | 20 ± 2% |
| Ovariectomized (OVX) + Vehicle | -5.0% | -8.0% | 35 ± 3% |
| OVX + this compound (3 mg/kg/day) | +1.5% | +1.0% | 25 ± 2.5% |
| OVX + this compound (10 mg/kg/day) | +2.0% | +2.5% | 22 ± 2% |
Data adapted from Kearbey et al., Pharm Res, 2007.
In a model of postmenopausal osteoporosis, this compound demonstrated its anabolic effects on bone by preventing ovariectomy-induced bone loss and even increasing bone mineral density.[5] Furthermore, it was shown to significantly decrease body fat, indicating a favorable effect on body composition.[5]
Comparison with Other SARMs: this compound vs. Ostarine (MK-2866)
Ostarine (MK-2866) is another SARM developed by GTX, Inc., and is considered a successor to this compound, primarily due to the visual side effects associated with Andarine at higher doses.[1][2] While direct comparative preclinical studies are limited, data from separate studies in similar animal models allow for an indirect comparison.
Anecdotal and some comparative data suggest that Andarine may produce more rapid anabolic effects, while Ostarine has a milder side-effect profile.[1] Ostarine has a longer half-life of approximately 24 hours, compared to Andarine's 4 hours, which allows for once-daily dosing in research settings.[6]
Signaling Pathways of this compound's Anabolic Effects
The tissue-selective anabolic effects of this compound are mediated by its partial agonist activity at the androgen receptor (AR). Upon binding to the AR in target tissues like muscle and bone, it initiates a cascade of signaling events that promote anabolism.
Anabolic Signaling in Skeletal Muscle
In skeletal muscle, the binding of this compound to the androgen receptor is believed to upregulate the expression of key genes involved in protein synthesis and myogenesis. This includes the activation of pathways that lead to an increase in the translation of muscle proteins, contributing to hypertrophy.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GTx-007
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like GTx-007 are paramount to ensuring a safe and compliant laboratory environment. As a selective androgen receptor modulator (SARM), this compound is a potent bioactive molecule that requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
It is critical to note that specific disposal regulations can vary by institution and region. Therefore, always consult with your institution's Environmental Health and Safety (EHS) department for final guidance and approval of your disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given that this compound is a research compound with a developing safety profile, it should be handled as a potentially hazardous substance.
Recommended PPE includes:
-
Eye Protection: Safety glasses or goggles
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)
-
Body Protection: A laboratory coat
All handling of solid this compound or its concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound: Key Properties for Disposal Consideration
A summary of this compound's relevant properties is provided below to inform safe handling and disposal decisions.
| Property | Data |
| Physical Form | Crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. |
| Chemical Name | (2S)-3-[4-(acetylamino)phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide |
| Molecular Formula | C₁₉H₁₈F₃N₃O₆ |
| Hazard Classification | Should be considered a hazardous substance pending further toxicological data. Wastes should be managed as hazardous chemical waste. |
Step-by-Step Disposal Protocol for this compound
The following protocols outline the recommended procedures for disposing of various waste streams containing this compound.
1. Disposal of Solid this compound Waste:
-
Waste Collection: Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated weighing papers, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "(2S)-3-[4-(acetylamino)phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide." Also, indicate the primary hazard (e.g., "Chemical Waste," "Toxic").
-
Storage: Store the sealed waste container in a designated, secure area for hazardous waste accumulation, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department.
2. Disposal of Liquid this compound Waste:
-
Waste Segregation: Do not dispose of this compound solutions down the drain. Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a dedicated, sealed, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Container Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name of this compound, the solvent(s) used (e.g., "DMSO," "Ethanol"), and an approximate concentration of the active compound.
-
Storage and Pickup: Store the container in secondary containment to prevent spills and arrange for pickup by your EHS department.
3. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone). Collect this initial rinse as hazardous liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water. The glassware can then be dried and reused.
4. Management of Spills:
-
Small Spills (Solid): If a small amount of solid this compound is spilled, gently dampen a paper towel with a suitable solvent (like ethanol) and wipe the area. Place the contaminated paper towel in the solid hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Small Spills (Liquid): For small liquid spills, use absorbent pads to soak up the solution. Place the used pads in the solid hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures. Contact your EHS department immediately.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
By adhering to these procedures and consulting with your institutional safety experts, you contribute to a culture of safety and responsibility in the laboratory. The careful management of research compounds like this compound is a shared responsibility that protects researchers, the wider community, and the environment.
Essential Safety and Logistical Information for Handling GTx-007
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and operational guidance for the handling of GTx-007 (also known as Andarine or S-4). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound should be treated as a hazardous compound.[1][2] Standard operating procedures should emphasize caution, advising against ingestion, inhalation, and contact with eyes, skin, or clothing, followed by thorough washing after handling.[1][2]
Personal Protective Equipment (PPE) Specifications
Due to the potent nature of this compound, a thorough risk assessment should be conducted to establish site-specific PPE requirements. The following table outlines recommended PPE for handling this compound, based on general best practices for potent pharmaceutical agents.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 in the EU or NIOSH in the US). A face shield should be worn over goggles when there is a splash hazard.[3] | This compound is classified as a cause of serious eye irritation.[4] This equipment protects against accidental splashes and aerosol exposure. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Gloves must meet standards such as EU Directive 89/686/EEC and EN 374.[3] | Prevents dermal absorption, a potential route of exposure. Double-gloving adds a layer of safety. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer pair of gloves. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Respiratory Protection | When handling the solid compound or if there is a risk of aerosolization, a full-face respirator should be used.[3] A fit-tested N95 respirator is the minimum recommended protection. | Prevents inhalation of the powdered compound, a primary exposure risk.[5] |
Experimental Protocols: Step-by-Step Guidance
All procedures involving this compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to mitigate the risk of inhalation and contamination.
Receiving and Storing this compound
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm that the container is clearly labeled with the compound name, CAS number (401900-40-1), and appropriate hazard symbols.[3][6]
-
Store: Store the compound in a dedicated, locked, and well-ventilated area at the recommended temperature of -20°C.[2]
-
Log: Maintain a detailed inventory record for this compound, documenting the amount received, used, and disposed of.
Weighing and Solution Preparation
-
Workspace Preparation:
-
Ensure the certified containment device (e.g., fume hood) is operational.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Prepare a designated hazardous waste container and ensure a spill kit is readily accessible.
-
-
PPE Donning: Follow the systematic PPE donning procedure illustrated in the workflow diagram below.
-
Weighing:
-
Use dedicated, clean weighing tools (e.g., spatulas, weigh boats).
-
Carefully transfer the solid this compound, minimizing the creation of dust.
-
Post-use, decontaminate weighing tools with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Solubilization:
-
This compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1][2]
-
To prepare a solution, add the solvent to the vessel containing the pre-weighed compound.
-
Seal the vessel and agitate until the compound is fully dissolved.
-
For aqueous solutions, first create a stock solution in DMSO, which can then be diluted with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[1][2]
-
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and the preparer's initials.
-
Decontamination and Cleanup:
-
Thoroughly wipe down the work surface and any equipment with a suitable deactivating agent, followed by a general laboratory disinfectant.
-
All disposable items that have come into contact with this compound must be discarded into the designated hazardous waste container.
-
-
PPE Doffing: Carefully remove PPE in the sequence outlined in the workflow diagram to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the procedure.
Operational and Disposal Plans
Spill Management Protocol
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the affected area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Cleanup (for trained personnel only):
-
Don the full complement of recommended PPE, including respiratory protection.
-
For solid spills, gently cover with a damp absorbent material to prevent the powder from becoming airborne.
-
For liquid spills, absorb with appropriate material from a chemical spill kit.
-
Collect all contaminated materials using dedicated tools and place them into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable deactivating solution, followed by a thorough cleaning.
-
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local environmental regulations.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, gowns, weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Use separate, sealed, and clearly labeled hazardous waste containers for aqueous and organic waste streams containing this compound.
-
Sharps: All contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated, puncture-proof hazardous waste sharps container.
Visualized Workflows
The following diagrams illustrate the essential workflows for handling this compound safely.
Caption: A generalized workflow for the safe handling of this compound.
References
- 1. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 2. aaha.org [aaha.org]
- 3. munglobal.com.au [munglobal.com.au]
- 4. miemss.org [miemss.org]
- 5. gerpac.eu [gerpac.eu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
